Epothilone A
Description
This compound has been reported in Brassica napus and Sorangium cellulosum with data available.
This compound is an extract from the myxobacteria Sorangium cellulosum that promotes tubulin polymerization and microtubule stabilization, thereby inhibiting mitosis. This compound appears to be less potent than Epothilone B. (NCI)
2-Monobromobiphenyl is a polybrominated biphenyl. Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They can be used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn. However, the use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment. (L628, L629)
a 16-membered macrolide; mimics the biological effects of taxol; structure given in first source
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESCAJZNRMSMJG-KKQRBIROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332288 | |
| Record name | Epothilone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152044-53-6 | |
| Record name | Epothilone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152044-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epothilone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epothilone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPOTHILONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51E07YBX96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Therapeutic Potential of Epothilone A from Sorangium cellulosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilone A, a 16-membered macrolide produced by the soil-dwelling myxobacterium Sorangium cellulosum, represents a significant milestone in the quest for novel anticancer agents. Its discovery in the late 20th century unveiled a potent microtubule-stabilizing mechanism of action, analogous to the widely used taxanes, but with a distinct advantage against multidrug-resistant cancer cell lines. This technical guide provides an in-depth exploration of the history, discovery, and scientific underpinnings of this compound. It consolidates quantitative data on its biological activity, details the experimental protocols for its production and evaluation, and visualizes the key pathways and workflows involved in its journey from a natural product to a promising therapeutic lead.
A Historical Perspective: The Unveiling of a Potent Myxobacterial Metabolite
The story of this compound begins in 1985 with the isolation of the myxobacterium Sorangium cellulosum strain So ce90 from a soil sample collected on the banks of the Zambesi River in Southern Africa by German scientists Gerhard Höfle and Hans Reichenbach at the Gesellschaft für Biotechnologische Forschung (GBF), now the Helmholtz Centre for Infection Research.[1][2] Initially, their investigation was driven by the search for novel antifungal compounds. The culture broth of S. cellulosum exhibited a narrow and selective inhibitory activity against the zygomycete Mucor hiemalis.[3]
Further investigation, however, revealed a much more significant property: potent cytotoxicity against eukaryotic cells.[3] This pivotal observation shifted the research focus towards the potential of these myxobacterial metabolites as anticancer agents. In 1995, the structures of the two major active compounds, this compound and Epothilone B, were elucidated, revealing them to be 16-membered macrolides.[4]
Subsequent studies demonstrated that epothilones share a mechanism of action with the blockbuster anticancer drug paclitaxel (Taxol®). They bind to β-tubulin, stabilizing microtubules and preventing their depolymerization.[5] This disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M transition, ultimately inducing programmed cell death, or apoptosis.[5] Critically, epothilones were found to be effective against cancer cell lines that had developed resistance to taxanes, often due to the overexpression of P-glycoprotein, a drug efflux pump.[2] This ability to overcome a major mechanism of chemotherapy resistance propelled epothilones into the forefront of cancer drug development.
Quantitative Biological Activity of this compound
The potency of this compound has been quantified through various biological assays. The following tables summarize key data on its antifungal and cytotoxic activities, as well as production yields from its native source.
Table 1: Antifungal Activity of this compound
| Organism | Assay | Metric | Value | Reference(s) |
| Mucor hiemalis | Serial Dilution | MIC | 20 µg/mL | [3] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| L929 | Mouse Fibroblasts | 15 ng/mL (~30.5 nM) | [3] |
| T-24 | Human Bladder Carcinoma | 0.05 µM (50 nM) | [3] |
| Human Ovarian Carcinoma (1A9) | Ovarian Cancer | 3.5 | [6] |
| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX10) | Ovarian Cancer | 7.4 | [6] |
| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX22) | Ovarian Cancer | 12 | [6] |
| Multidrug-Resistant Leukemia (A2780AD) | Leukemia | 120 | [6] |
Table 3: Comparison of In Vitro Cytotoxicity (IC₅₀) of this compound, Epothilone B, and Paclitaxel
| Cell Line | Cancer Type | This compound (nM) | Epothilone B (nM) | Paclitaxel (nM) | Reference(s) |
| Human Ovarian Carcinoma (1A9) | Ovarian Cancer | 3.5 | 1.8 | 4.1 | [6] |
| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX10) | Ovarian Cancer | 7.4 | 1.9 | 2500 | [6] |
| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX22) | Ovarian Cancer | 12 | 2.7 | >5000 | [6] |
| Multidrug-Resistant Leukemia (A2780AD) | Leukemia | 120 | 36 | >5000 | [6] |
Table 4: Production Yield of this compound from Sorangium cellulosum
| Fermentation Scale | Strain | Yield | Reference(s) |
| 350 L | So ce90 | 22 mg/L | [3] |
| 5000 L | So0157-2 | Not specified for A alone | [7] |
| Shake Flask (Optimized) | So0157-2 | Not specified for A alone (Total ~82 mg/L) | [8] |
| Immobilized Culture | Not specified | Not specified for A alone (Total ~90.2 mg/L) | [9] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound.
Fermentation of Sorangium cellulosum for Epothilone Production
Objective: To cultivate Sorangium cellulosum under conditions optimized for the production of epothilones.
Materials:
-
Sorangium cellulosum strain (e.g., So ce90 or a high-producing mutant)
-
Seed culture medium (e.g., M26 medium)
-
Production medium (composition can be optimized, but generally contains carbon sources like glucose and starch, nitrogen sources like soy powder, and mineral salts)
-
Adsorber resin (e.g., Amberlite XAD-16)
-
Shake flasks or fermenter
-
Incubator shaker or fermenter with temperature, pH, and aeration control
Procedure:
-
Inoculum Preparation: A cryopreserved vial of Sorangium cellulosum is used to inoculate a seed culture in a suitable medium. The culture is incubated at 30°C with shaking for 2-3 days to generate a sufficient cell density.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production medium often contains an adsorber resin (e.g., 2% v/v Amberlite XAD-16) to bind the secreted epothilones and facilitate their recovery.
-
Fermentation Conditions: The fermentation is typically carried out at 30-32°C with controlled pH (around 7.2-7.4) and aeration for 7-10 days.[3]
-
Harvesting: At the end of the fermentation, the adsorber resin, which has bound the epothilones, is harvested by filtration or centrifugation. The cells and resin are then processed for extraction.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth and adsorber resin.
Materials:
-
Harvested adsorber resin and cell mass
-
Organic solvents (e.g., methanol, ethyl acetate, n-hexane, acetone, chloroform)
-
Chromatography columns (e.g., Sephadex LH-20, silica gel, reversed-phase C18)
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Speed Counter-Current Chromatography (HSCCC) system (optional, for high-purity separation)[10]
Procedure:
-
Extraction: The harvested resin is washed with water and then extracted with an organic solvent, typically methanol or ethyl acetate, to elute the bound epothilones.[2]
-
Crude Extract Preparation: The organic extract is concentrated under vacuum to yield a crude extract containing a mixture of epothilones and other metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate this compound from other compounds.
-
Initial Fractionation: This may involve column chromatography using Sephadex LH-20 or silica gel with a gradient of organic solvents (e.g., petroleum ether:acetone).[10]
-
Fine Purification: Fractions enriched with this compound are then further purified using reversed-phase HPLC or, for higher purity, HSCCC. A common two-phase solvent system for HSCCC is n-hexane-ethyl acetate-methanol-water.[10]
-
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the control. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mucor hiemalis.
Materials:
-
Mucor hiemalis culture
-
Standardized fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of Mucor hiemalis spores is prepared and adjusted to a specific concentration in the growth medium.[6][7]
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in the microtiter plates.
-
Inoculation: The prepared fungal inoculum is added to each well containing the drug dilutions. Control wells with no drug and no inoculum are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a defined period (e.g., 24-48 hours).[13]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 100% inhibition) compared to the drug-free control, as determined visually or by spectrophotometric reading.[7]
In Vitro Microtubule Polymerization Assay (Fluorescence-Based)
Objective: To measure the direct effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Fluorescent reporter dye for tubulin polymerization (e.g., DAPI)
-
GTP solution
-
Polymerization buffer (e.g., PIPES-based buffer)
-
This compound
-
Paclitaxel (as a positive control)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and the fluorescent reporter dye in polymerization buffer is prepared.[14]
-
Compound Addition: this compound, a positive control (paclitaxel), and a vehicle control (DMSO) are added to respective wells of a microplate.
-
Initiation of Polymerization: The reaction is initiated by transferring the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin (microtubules), is monitored over time.[14]
-
Data Analysis: The rate and extent of microtubule polymerization in the presence of this compound are compared to the controls to determine its microtubule-stabilizing activity.
Visualizing the Discovery and Mechanism of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and biological pathways associated with this compound.
The Discovery and Development Workflow of this compound
Caption: Workflow of this compound's discovery and development.
Mechanism of Action: this compound-Induced Apoptosis
Caption: this compound's mechanism of inducing apoptosis.
Conclusion
The discovery of this compound from Sorangium cellulosum is a testament to the value of natural product screening in the identification of novel therapeutic agents. Its unique chemical structure, potent biological activity, and ability to circumvent common drug resistance mechanisms have solidified its place as a critical lead compound in oncology research. The development of synthetic and semi-synthetic analogs continues to be an active area of investigation, with the aim of improving the therapeutic index and expanding the clinical applications of this important class of microtubule-stabilizing agents. This technical guide has provided a comprehensive overview of the key scientific and historical aspects of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Photoswitchable Epothilone‐Based Microtubule Stabilisers Allow GFP‐Imaging‐Compatible, Optical Control over the Microtubule Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic pathways of epothilone BMS 310705 [ouci.dntb.gov.ua]
- 9. Enhanced Production of Epothilone by Immobilized Sorangium cellulosum in Porous Ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Epothilone A: A Deep Dive into its Mechanism of Microtubule Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Epothilone A, a potent natural product that has garnered significant interest in oncology for its ability to stabilize microtubules. We will delve into its binding characteristics, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.
Introduction: A Novel Class of Microtubule Stabilizers
Epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[1][2] this compound and its close analog Epothilone B have emerged as a promising class of anti-cancer agents due to their potent ability to mimic the microtubule-stabilizing effects of paclitaxel (Taxol®).[3][4] Like paclitaxel, epothilones promote the polymerization of tubulin and stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5] A key advantage of epothilones is their efficacy against paclitaxel-resistant cancer cell lines, particularly those that overexpress the P-glycoprotein (P-gp) efflux pump, making them a valuable alternative in cases of taxane resistance.[2][3][6][7]
Core Mechanism of Action: Hyperstabilization of Microtubules
The primary mechanism of action of this compound involves its direct interaction with tubulin, leading to the hyperstabilization of microtubules and the suppression of their inherent dynamic instability. This process can be broken down into several key steps.
Binding to the β-Tubulin Subunit
This compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[8] Structural studies, including electron crystallography and NMR spectroscopy, have revealed that this compound occupies the taxane-binding pocket.[8][9][10][11] This is supported by evidence that epothilones act as competitive inhibitors of [3H]paclitaxel binding to microtubules.[1][3][4][12]
While they share a binding site, the interaction of this compound with β-tubulin is distinct from that of paclitaxel. The epothilone macrocycle and its thiazole side chain engage in a unique set of hydrogen bonds and hydrophobic interactions within the pocket.[9][10] For instance, the thiazole ring of this compound interacts with His227.[10] These distinct binding characteristics may explain why certain tubulin mutations that confer paclitaxel resistance do not affect the activity of epothilones.[7][8] The binding of this compound induces a conformational change in the tubulin dimer that promotes polymerization and stabilizes the resulting microtubule lattice.[8]
Promotion of Tubulin Polymerization
A hallmark of this compound's activity is its ability to induce the polymerization of tubulin into stable microtubules, even under conditions that are normally unfavorable for assembly, such as in the absence of GTP and at low temperatures.[12][13] This potent assembly-promoting effect is a direct consequence of its binding to tubulin dimers, which lowers the critical concentration required for polymerization.[4]
Suppression of Microtubule Dynamics
Microtubules in living cells are highly dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization) in a process known as "dynamic instability." This dynamism is essential for their cellular functions, particularly in the formation of the mitotic spindle during cell division.[3][5]
This compound potently suppresses this dynamic instability.[14][15] Studies in living cells have shown that at nanomolar concentrations, Epothilone B (a more potent analog of A) significantly decreases both the growth and shortening rates of microtubules.[14][15] This leads to a state where the microtubules are "frozen" and unable to perform their dynamic functions, effectively disrupting cellular processes that rely on a flexible microtubule cytoskeleton.[15]
Cellular Consequences of Microtubule Stabilization
The hyperstabilization of microtubules by this compound has profound consequences for the cell, culminating in cell cycle arrest and apoptosis.
Mitotic Arrest at the G2/M Transition
The proper formation and function of the mitotic spindle are critically dependent on microtubule dynamics. The spindle must be able to capture chromosomes, align them at the metaphase plate, and then pull the sister chromatids apart during anaphase. By suppressing microtubule dynamics, this compound prevents the formation of a functional mitotic spindle.[5][8] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle at the G2/M transition.[2][3][7][16] Cells treated with this compound are often observed to have abnormal mitotic spindles, such as multipolar spindles, and microtubule bundling throughout the cytoplasm.[8][12]
Induction of Apoptosis
Prolonged arrest in mitosis is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[2][5][16][17] The apoptotic cascade initiated by epothilones involves the mitochondrial pathway.[18] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9 and the executioner caspase-3, ultimately dismantling the cell.[18] Some studies also suggest a role for the extrinsic apoptotic pathway, involving the upregulation of death receptors like DR4 and DR5.[19]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its more potent analog, Epothilone B.
Table 1: Binding Affinity and Tubulin Assembly
| Compound | Assay | Value | Reference |
| This compound | Apparent Ki vs [3H]paclitaxel | 1.4 µM (Hanes analysis) | [12] |
| 0.6 µM (Dixon analysis) | [12] | ||
| EC50 (Tubulin Assembly) | 16 ± 0.4 µM | [8] | |
| Epothilone B | Apparent Ki vs [3H]paclitaxel | 0.7 µM (Hanes analysis) | [12] |
| 0.4 µM (Dixon analysis) | [12] | ||
| EC50 (Tubulin Assembly) | 5.7 ± 0.3 µM | [8] |
Table 2: Effects of Epothilone B on Microtubule Dynamics in MCF7 Cells
| Parameter | Control | 2 nM Epothilone B (IC33) | 3.5 nM Epothilone B (IC50) | Reference |
| Growth Rate (µm/min) | - | Decreased by 38% | - | [14][15] |
| Shortening Rate (µm/min) | - | Decreased by 27% | - | [14][15] |
| Dynamicity (µm/min) | - | Decreased by 47% | Decreased by 62% | [14][15] |
| Mitotic Arrest | 0% | ~33% | ~50% | [14][15] |
| Stabilized Microtubules | - | - | ~80% of cells | [14][15] |
Table 3: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 | Notes | Reference |
| Epothilone B | Prostate Cancer Cells | 50-75 pM | - | [16] |
| Epothilone B | SW620AD-300 | 0.3 nM | P-glycoprotein overexpressing | [7] |
| Paclitaxel | SW620AD-300 | 250 nM | P-glycoprotein overexpressing | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to study the mechanism of this compound.
In Vitro Microtubule Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) as microtubules form.
-
Reagents:
-
Purified tubulin (>99% pure, typically from porcine or bovine brain)
-
Polymerization Buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP stock solution (100 mM)
-
This compound stock solution (in DMSO)
-
Glycerol (optional, as a polymerization enhancer)
-
-
Procedure:
-
Equilibrate a temperature-controlled spectrophotometer to 37°C.
-
In a cuvette, combine polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle (DMSO).
-
Initiate the reaction by adding purified tubulin (e.g., to a final concentration of 1-2 mg/mL).
-
Immediately begin monitoring the absorbance (turbidity) at 340-350 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
The rate of polymerization and the final plateau of absorbance are used to quantify the effect of the compound.[20]
-
Competitive Tubulin Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]paclitaxel) for binding to polymerized microtubules.
-
Reagents:
-
Purified tubulin
-
Polymerization Buffer with GTP
-
[3H]paclitaxel
-
Unlabeled paclitaxel (for standard curve)
-
This compound (test compound)
-
Scintillation fluid
-
-
Procedure:
-
Polymerize tubulin to a steady state in the presence of a non-radioactive stabilizer (e.g., unlabeled paclitaxel or glycerol).
-
Incubate the pre-formed microtubules with a constant concentration of [3H]paclitaxel and varying concentrations of this compound.
-
Separate the microtubules (with bound ligand) from the free ligand. This is typically done by centrifugation through a glycerol cushion.
-
Aspirate the supernatant and dissolve the microtubule pellet.
-
Quantify the amount of bound [3H]paclitaxel in the pellet using liquid scintillation counting.
-
The reduction in bound radioactivity in the presence of this compound is used to calculate its inhibitory concentration (IC50) and binding affinity (Ki).[3][12]
-
Cell-Based Mitotic Arrest Assay (Flow Cytometry)
This method quantifies the percentage of cells arrested in the G2/M phase of the cell cycle following drug treatment.
-
Reagents:
-
Cultured cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Harvest cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and store at -20°C.
-
Prior to analysis, wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The population of cells with 4N DNA content represents cells in the G2 or M phase. An increase in this population indicates G2/M arrest.
-
Visualizations: Pathways and Workflows
The following diagrams were generated using the DOT language to illustrate key concepts.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a turbidimetric tubulin polymerization assay.
Caption: Relationship between agents, target, and cellular effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Action of the epothilone [chm.bris.ac.uk]
- 6. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccbb.pitt.edu [ccbb.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. The binding mode of this compound on alpha,beta-tubulin by electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of microtubule dynamics by epothilone B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The microtubule-stabilizing agents epothilones A and B and their desoxy-derivatives induce mitotic arrest and apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Understanding the Antifungal Properties of Epothilone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilone A, a 16-membered macrolide discovered from the myxobacterium Sorangium cellulosum, is renowned for its potent cytotoxic activity against a range of cancer cell lines.[1] While its development as an anticancer agent has been the primary focus of research, initial screening studies also revealed its antifungal properties. This technical guide provides an in-depth analysis of the antifungal characteristics of this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols used to elucidate its effects on fungal pathogens. The information is intended to serve as a valuable resource for researchers in mycology, drug discovery, and natural product chemistry.
Introduction
Epothilones were first identified in the 1990s as secondary metabolites of Sorangium cellulosum.[1] Initial biological characterization of Epothilones A and B demonstrated not only high cytotoxicity towards eukaryotic cells but also a selective and narrow spectrum of antifungal activity, most notably against the zygomycete Mucor hiemalis.[2][3] The primary mechanism of action for epothilones in eukaryotic cells is their interaction with the microtubule cytoskeleton. Similar to the well-known anticancer drug paclitaxel, this compound binds to β-tubulin, stabilizing microtubules and preventing their dynamic instability.[4][5] This interference with microtubule function leads to an arrest of the cell cycle at the G2/M transition phase, ultimately inducing apoptosis, or programmed cell death.[5] While this mechanism is well-documented in mammalian cells, it is also the basis for its observed antifungal effects, as fungi are eukaryotic organisms that rely on a functional microtubule network for cell division and other essential processes.
Quantitative Antifungal Data
The available quantitative data on the antifungal activity of pure this compound is limited, as research quickly pivoted to its more potent anticancer applications. The majority of the antifungal data comes from the initial discovery and characterization studies. More recent studies have occasionally explored the antifungal potential of epothilone-producing fungi, but often report on crude extracts rather than purified compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Epothilones against Mucor hiemalis
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Mucor hiemalis | >10 | [3] |
| Epothilone B | Mucor hiemalis | 3 | [3] |
Table 2: Inhibitory Concentration (IC50) of an Epothilone-Containing Fungal Extract
| Source of Extract | Active Components | Fungal Species | IC50 (µg/mL) | Reference |
| Aspergillus niger (ethyl acetate extract) | Epothilone B (as a major component) | Aspergillus flavus | 17.7 | [6] |
Table 3: Effect of Epothilone B on the Proliferation of Saccharomyces cerevisiae
| Compound | Fungal Species | Concentration | Effect | Reference |
| Epothilone B | Saccharomyces cerevisiae | up to 150 µM | No inhibition of proliferation | [7] |
Mechanism of Action
The antifungal activity of this compound is a direct consequence of its effect on the fungal cytoskeleton. By stabilizing microtubules, this compound disrupts essential cellular processes that depend on microtubule dynamics.
Microtubule Stabilization
This compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. This binding event promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization.[4] This action is similar to that of taxanes, but epothilones have been shown to be effective in some taxane-resistant cell lines.[8]
Cell Cycle Arrest
The stabilization of the mitotic spindle, a structure composed of microtubules, prevents the proper segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle at the G2/M checkpoint.[5] Prolonged arrest at this stage triggers the apoptotic cascade, leading to programmed cell death.
Caption: Mechanism of Action of this compound in Fungal Cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's antifungal properties.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the standardized methods for antifungal susceptibility testing of filamentous fungi.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Methodology:
-
Fungal Isolate Preparation: The fungal strain of interest (e.g., Mucor hiemalis) is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to promote sporulation.
-
Inoculum Preparation: A suspension of fungal spores is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to aid in dispersion. The suspension is adjusted to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
-
Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of two-fold dilutions are then made in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.
Fungal Cell Cycle Analysis
This protocol describes a general method for analyzing the effects of an antifungal agent on the fungal cell cycle using flow cytometry.
Caption: Workflow for Fungal Cell Cycle Analysis by Flow Cytometry.
Methodology:
-
Cell Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-log phase. The culture is then treated with this compound at various concentrations for a defined period.
-
Cell Fixation: Cells are harvested by centrifugation and fixed in cold 70% ethanol to preserve their cellular state.
-
RNase Treatment: The fixed cells are treated with RNase to degrade RNA, ensuring that the fluorescent dye specifically binds to DNA.
-
DNA Staining: The cells are stained with a fluorescent DNA-binding dye such as propidium iodide or SYBR Green.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is presented as a histogram of DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase would be indicative of this compound's mechanism of action.
Conclusion
This compound exhibits a narrow spectrum of antifungal activity, with its primary mechanism of action being the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While the quantitative data on its antifungal properties is not as extensive as that for its anticancer effects, the foundational studies provide a clear basis for its mode of action in fungi. The experimental protocols detailed in this guide offer a framework for further investigation into the antifungal potential of this compound and its analogs. Future research could focus on screening against a broader range of fungal pathogens to better define its spectrum of activity and on exploring potential synergistic interactions with other antifungal agents. This could unveil new therapeutic avenues for this well-known class of natural products.
References
- 1. Epothilons A and B: antifungal and cytotoxic compounds from Sorangium cellulosum (Myxobacteria). Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scispace.com [scispace.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and bioprocessing of epothilone B from Aspergillus niger, an endophyte of Latania loddegesii, with a conceivable biosynthetic stability: anticancer, anti-wound healing activities and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guptalab.science [guptalab.science]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Epothilone A: A Technical Guide to its Role in G2-M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilone A, a 16-membered macrolide natural product, has garnered significant attention in the field of oncology for its potent antitumor activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's primary mode of action: the induction of G2-M cell cycle arrest. By stabilizing microtubules, this compound disrupts the normal dynamics of the mitotic spindle, leading to a cascade of events that halt cell division and can ultimately trigger apoptosis. This document details the key signaling pathways involved, presents quantitative data on its cellular effects, and provides comprehensive experimental protocols for studying its mechanism of action.
Introduction
Epothilones, originally isolated from the myxobacterium Sorangium cellulosum, represent a class of microtubule-stabilizing agents with a mechanism of action similar to that of paclitaxel.[1] However, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, making them promising candidates for further drug development.[1] this compound, the focus of this guide, potently induces cell cycle arrest at the G2-M transition, a critical checkpoint for ensuring proper chromosome segregation.[1] This guide will serve as a technical resource for researchers investigating the intricate cellular responses to this compound.
Mechanism of Action: Microtubule Stabilization
The primary molecular target of this compound is the β-tubulin subunit of microtubules. By binding to a site that overlaps with that of paclitaxel, this compound promotes the polymerization of tubulin dimers into stable microtubules and inhibits their depolymerization.[1] This hyperstabilization of microtubules disrupts their dynamic instability, which is essential for the formation and function of the mitotic spindle during cell division. The resulting aberrant mitotic spindles are unable to properly align and segregate chromosomes, leading to an activation of the spindle assembly checkpoint and subsequent arrest in the G2-M phase of the cell cycle.
Quantitative Data
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Carcinoma | 1.4 - 3.2 | [2] |
| MCF-7 | Breast Cancer | <1 | [2] |
| HCT116 | Colon Carcinoma | 1.8 | [3] |
| PC-3 | Prostate Cancer | 2.5 | [2] |
| NCI/ADR-RES | Ovarian (multidrug-resistant) | 3.5 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (nM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| OPM-2 | 125 | 6 | Shift from G1 to G2/M observed | - | - | [5] |
| OPM-2 | 125 | 24 | - | - | Complete block | [5] |
| A549 | 150 (Osthole) | 48 | - | - | 19.5 | [6] |
| FaDu | (Epothilone B) | - | - | - | G2/M accumulation | [7] |
| SW620 | 100 (Epothilone B/D) | 72 | Decreased | - | Increased | [8] |
Table 3: Quantitative Analysis of Tubulin Polymerization
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Inhibition of [3H]paclitaxel binding | % Inhibition (20 µM) | 67 ± 1 | [4] |
| This compound | Tubulin Assembly Promotion | EC50 (µM) | ~10 | [4] |
Signaling Pathways in G2-M Arrest
This compound-induced microtubule disruption triggers a complex signaling cascade that enforces the G2-M checkpoint. Key players in this pathway include the p53 tumor suppressor and the cyclin-dependent kinase (CDK) machinery.
p53-Dependent Pathway
In cells with functional p53, microtubule damage can lead to the activation and accumulation of p53.[5] Activated p53 can then transcriptionally upregulate the CDK inhibitor p21, which in turn inhibits the activity of the Cyclin B1/Cdc2 complex, a key driver of mitotic entry.[9][10] This prevents the cell from proceeding into mitosis with a defective spindle.
Caption: Signaling pathway of this compound-induced G2-M arrest.
Cyclin B1/Cdc2 Regulation
The master regulator of the G2 to M phase transition is the Cyclin B1/Cdc2 kinase complex. Its activation is tightly controlled by the phosphorylation status of Cdc2. The phosphatase Cdc25C activates the complex by removing inhibitory phosphates, while the kinase Wee1 inactivates it by adding inhibitory phosphates. Following this compound-induced microtubule damage and activation of the spindle assembly checkpoint, the activity of Cdc25C is suppressed, and Wee1 may be activated, leading to the accumulation of inactive Cyclin B1/Cdc2 and a robust arrest at the G2-M boundary.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in G2-M arrest.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Harvest cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol details the detection of key cell cycle regulatory proteins.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2 (Tyr15), anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution
-
Temperature-controlled spectrophotometer or fluorometer
Procedure (Turbidimetric Assay):
-
On ice, prepare a reaction mixture containing tubulin in general tubulin buffer.
-
Add GTP to the reaction mixture.
-
Add various concentrations of this compound or a vehicle control to the mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Procedure (Fluorescence Assay):
-
Follow steps 1-3 of the turbidimetric assay.
-
Add a fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI) to the reaction mixture.
-
Transfer to a pre-warmed 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths every 30 seconds for 60 minutes at 37°C. An increase in fluorescence indicates tubulin polymerization.
Visualizing the Mechanism: Experimental Workflow and Logic
The following diagrams illustrate the workflow of key experiments and the logical relationship between this compound's mechanism and its cellular effects.
Caption: Workflow for investigating this compound's effects.
Caption: Logical flow from drug action to cellular outcome.
Conclusion
This compound is a potent inducer of G2-M cell cycle arrest, primarily through its ability to stabilize microtubules. This action triggers a cascade of signaling events, including the activation of the spindle assembly checkpoint and modulation of key cell cycle regulators like the Cyclin B1/Cdc2 complex and the p53 pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel anticancer strategies targeting the mitotic machinery of cancer cells. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the complex cellular response to this promising natural product.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of epothilone B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural differences between Epothilone A and Epothilone B
An In-depth Technical Guide to the Structural and Functional Differences Between Epothilone A and Epothilone B
Introduction
Epothilones are a class of 16-membered macrolide natural products, originally isolated from the myxobacterium Sorangium cellulosum. They have garnered significant interest in the field of oncology due to their potent cytotoxic activity against a wide range of cancer cell lines. Their mechanism of action is similar to that of taxanes, involving the stabilization of microtubules, which leads to cell cycle arrest at the G2/M transition and subsequent apoptosis. Unlike taxanes, however, epothilones have shown efficacy against taxane-resistant cancer cells, particularly those overexpressing P-glycoprotein, making them promising candidates for drug development.
The two primary natural congeners, this compound and Epothilone B, exhibit nearly identical structures yet display notable differences in biological potency. This technical guide provides a detailed examination of the core structural distinction between these two molecules and correlates it with their physicochemical properties and biological activities.
Core Structural Differences
The fundamental structural difference between this compound and Epothilone B lies at the C12 position of the macrolide ring. Epothilone B possesses an additional methyl group at this position, whereas this compound has a proton. This seemingly minor distinction—the substitution of a hydrogen atom with a methyl group—is the sole structural variance between the two compounds.
This structural modification leads to different chemical formulas and molecular weights, which are foundational to their varied biological activities.
Caption: Core structural difference between this compound and Epothilone B.
Physicochemical and Biological Potency Data
The addition of a single methyl group in Epothilone B results in a measurable increase in molecular weight and is correlated with a significant enhancement of its biological potency. Epothilone B is generally a more potent inducer of tubulin polymerization and exhibits greater antiproliferative activity across various cancer cell lines compared to this compound.
Table 1: Physicochemical Properties
| Property | This compound | Epothilone B |
| Chemical Formula | C₂₆H₃₉NO₆S | C₂₇H₄₁NO₆S |
| Molecular Weight | 493.66 g/mol | 507.68 g/mol |
| Solubility | Poor water solubility; Soluble in ethanol, methanol, DMF, DMSO | Poor water solubility; Soluble in DMSO, ethanol |
Table 2: In Vitro Antiproliferative Activity (IC₅₀)
| Cell Line | This compound (nM) | Epothilone B (nM) | Paclitaxel (nM) | Reference |
| A2780 (Ovarian) | 3.2 | 1.8 | 4.5 | |
| MCF7 (Breast) | 3.8 | 2.1 | 5.3 | |
| HCT116 (Colon) | 2.0 | 0.8 | 3.0 | |
| KB-31 (Cervical) | 1.5 | 0.3 | 2.0 |
Table 3: Tubulin Binding Affinity
| Parameter | This compound | Epothilone B | Reference |
| Apparent Kᵢ (µM) | 0.6 - 1.4 | 0.4 - 0.7 |
Mechanism of Action: Microtubule Stabilization
Both this compound and B share a common mechanism of action with taxanes, binding to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event stabilizes the microtubule polymer, suppressing its dynamic instability. Microtubule dynamics are critical for the formation and function of the mitotic spindle during cell division. By locking microtubules in a rigid, polymerized state, epothilones prevent the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M checkpoint and ultimately triggering apoptosis.
Caption: Signaling pathway for Epothilone-induced apoptosis.
Experimental Protocols
Competitive Tubulin Binding Assay
This assay is designed to determine the binding affinity of a test compound (e.g., this compound or B) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]paclitaxel) from its binding site on tubulin polymers.
Methodology:
-
Microtubule Polymerization: Purified tubulin is polymerized in a polymerization buffer (e.g., 0.1 M MES, 1 mM EGTA, 0.5 mM MgCl₂, pH 6.6) in the presence of GTP.
-
Incubation: Stabilized microtubules are incubated with a constant concentration of [³H]paclitaxel and varying concentrations of the competitor epothilone.
-
Separation: The reaction mixture is centrifuged to pellet the microtubules, separating microtubule-bound [³H]paclitaxel from the unbound ligand in the supernatant.
-
Quantification: The radioactivity in the pellet is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the epothilone that inhibits 50% of [³H]paclitaxel binding (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation. The apparent Kᵢ values for epothilones A and B were found to be 1.4 and 0.7 µM, respectively.
A Technical Guide to the Initial Isolation and Purification of Natural Epothilone A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the initial isolation and purification of Epothilone A, a potent microtubule-stabilizing agent, from its natural source, the myxobacterium Sorangium cellulosum. The following sections detail the fermentation process, extraction procedures, and various chromatographic techniques employed to obtain pure this compound, supplemented with quantitative data and detailed experimental protocols.
Introduction
Epothilones are a class of 16-membered macrolides originally identified as secondary metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum.[1] These compounds, particularly this compound and B, have garnered significant interest in the field of oncology due to their potent cytotoxic activity against a wide range of cancer cell lines, including those resistant to taxanes.[1][2] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis.[1] This guide focuses on the critical initial steps of isolating and purifying natural this compound from fermentation cultures of S. cellulosum.
Fermentation and In-Situ Extraction
The production of epothilones is typically achieved through submerged fermentation of Sorangium cellulosum. A key challenge in this process is the accumulation of bacterial clumps, which can impede nutrient and metabolite transport, thereby limiting epothilone yield.[3][4] To enhance production and facilitate isolation, an in-situ extraction method using an adsorbent resin, such as Amberlite XAD-16, is commonly employed.[5][6]
Experimental Protocol: Fermentation and In-Situ Adsorption
-
Inoculum Preparation: A seed culture of Sorangium cellulosum is prepared by inoculating a suitable medium and incubating at 30°C with shaking at 200 rpm.
-
Production Culture: The seed culture is then transferred to a larger production medium. To circumvent the issue of cell clumping, diatomite-based porous ceramics can be introduced into the culture to provide a solid surface for growth.[3][4]
-
In-Situ Extraction: Amberlite XAD-16 resin is added to the culture medium at the beginning of the fermentation or after a few days of growth.[6][7] The resin selectively adsorbs the epothilones from the broth.
-
Incubation: The fermentation is carried out for a period of 8 to 10 days at 30°C with continuous agitation.[3]
-
Resin Harvest: After the fermentation is complete, the XAD-16 resin is harvested from the culture broth by filtration. The resin is then washed with water to remove residual media components and air-dried.
Quantitative Data: Fermentation Yield
| Fermentation Method | Epothilone Yield (mg/L) | Reference |
| Standard Submerged Culture | ~11.3 (Epothilone B) | [8] |
| Immobilized in Porous Ceramics | 90.2 | [3][4] |
| Optimized Medium (Epothilone B) | 82.0 ± 3 | [8] |
Workflow for Fermentation and Initial Extraction
Caption: Overall workflow from S. cellulosum fermentation to crude extract.
Purification of this compound
The crude extract obtained from the resin contains a mixture of epothilones (primarily A and B) and other metabolites.[1] A multi-step purification process involving solvent extraction and various chromatographic techniques is required to isolate pure this compound.
The epothilones adsorbed onto the XAD-16 resin are eluted using an organic solvent.
Experimental Protocol: Resin Extraction
-
Elution: The harvested and dried resin is extracted with methanol or another suitable organic solvent like tetrachloromethane.[9]
-
Concentration: The resulting solvent extract is concentrated under vacuum at 40°C to yield a crude residue.[9]
-
Redissolution: The crude extract is then redissolved in a smaller volume of methanol for further purification.
Several chromatographic methods have been successfully employed for the purification of this compound. These include Sephadex LH-20 column chromatography, silica gel chromatography, and High-Speed Counter-Current Chromatography (HSCCC).
3.2.1. Sephadex LH-20 Column Chromatography
This method provides an effective initial separation of epothilones from other components in the crude extract.[9]
Experimental Protocol: Sephadex LH-20 Chromatography
-
Column Preparation: A column is packed with Sephadex LH-20 resin.
-
Sample Loading: The concentrated crude extract is loaded onto the column.
-
Elution: The column is eluted with a suitable solvent. Acetone has been shown to provide good purity of the epothilone fraction.[9] Other solvents such as methanol, ethanol, 70% aqueous methanol, or a methanol-dichloromethane mixture can also be used.[9]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing epothilones.
-
Pooling and Concentration: Fractions containing the desired epothilones are pooled and concentrated.
-
Second Column (Optional): For further separation of this compound and B, a second Sephadex LH-20 column can be run using methanol as the eluent at a low flow rate (e.g., 0.2 mL/min).[9]
Quantitative Data: Sephadex LH-20 Purification
| Step | Purity of Epothilones (A+B) | Purity of this compound (after 2nd column) | Reference |
| First Column (Acetone Elution) | 78.1% | - | [9] |
| Second Column (Methanol Elution) | - | 90.27% | [9] |
3.2.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative isolation and purification of epothilones, avoiding the use of solid stationary phases like silica gel.[10][11]
Experimental Protocol: HSCCC Purification
-
Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system is n-hexane-ethyl acetate-methanol-water (7:7:5:5 by volume).[10][11]
-
HSCCC Instrument Setup: The HSCCC column is filled with the stationary phase (the upper phase of the solvent system). The mobile phase (the lower phase) is then pumped through the column at a specific flow rate while the apparatus is rotated at a high speed.
-
Sample Injection: The crude extract (e.g., 100 mg) is dissolved in a mixture of the two phases and injected into the system.[10][11]
-
Fraction Collection: The effluent from the column is continuously monitored (e.g., by UV detection) and fractions are collected.
-
Analysis and Characterization: The collected fractions are analyzed by HPLC, and the structures of the purified compounds are confirmed by spectroscopic methods such as UV, ESI-MS, and NMR.[10][11]
Quantitative Data: HSCCC Purification of Epothilones
| Parameter | Value | Reference |
| Crude Extract Loaded | 100 mg | [10][11] |
| Yield of this compound | 22.8 mg | [10][11] |
| Purity of this compound | 97.2% | [10][11] |
| Yield of Epothilone B | 38.4 mg | [10][11] |
| Purity of Epothilone B | 96.5% | [10][11] |
General Purification Workflow
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Production of Epothilone by Immobilized Sorangium cellulosum in Porous Ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Production of Epothilone by Immobilized Sorangium cellulosum in Porous Ceramics -Journal of Microbiology and Biotechnology [koreascience.kr]
- 5. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Epothilones A and B with Column Chromatography on a Sephadex LH-20 | Scientific.Net [scientific.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Epothilone A's Interaction with the Tubulin Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Epothilone A and its binding site on β-tubulin. It includes quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: this compound as a Microtubule-Stabilizing Agent
Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum.[1] this compound, a prominent member of this family, has garnered significant interest in oncology due to its potent antitumor activity. Its mechanism of action is similar to that of paclitaxel, involving the stabilization of microtubules, which are critical components of the cellular cytoskeleton essential for processes such as mitosis and intracellular transport.[1][2] By binding to tubulin, the building block of microtubules, this compound promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines, making them a promising class of therapeutic agents.[3]
The Tubulin Binding Site of this compound
This compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[2] This binding pocket is located on the interior surface of the microtubule, facing the lumen.[4] Structural studies, including electron crystallography and X-ray crystallography, have revealed that the epothilone binding site overlaps with the binding site of paclitaxel.[2][4][5]
Despite sharing a binding region, the precise interactions of this compound and paclitaxel with β-tubulin differ.[2] This distinction is believed to contribute to the activity of epothilones in paclitaxel-resistant tumors, which can arise from mutations in the tubulin protein that impede paclitaxel binding.[2] Key amino acid residues in β-tubulin that are crucial for this compound binding have been identified through mutational analysis and structural studies.
Quantitative Analysis of this compound-Tubulin Interaction
The interaction of this compound with tubulin has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data, including binding affinities and cytotoxic concentrations.
Table 1: Binding Affinity of this compound to Tubulin
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 130 µM | NMR | [6] |
| Binding Affinity (Kb) | 3.17 x 107 M-1 | Fluorescence Competition Assay | [7] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source |
| MCF-7 | Breast | 0.3 - 2.0 | [8] |
| RPMI 8226 | Multiple Myeloma | 6 - 14.4 (for Fludelone, a synthetic analog) | [9] |
| H929 | Multiple Myeloma | 6 - 14.4 (for Fludelone, a synthetic analog) | [9] |
| MM.1S | Multiple Myeloma | 6 - 14.4 (for Fludelone, a synthetic analog) | [9] |
| Various Tumor Cell Lines | Broad Spectrum | 1.4 - 34.5 (for Ixabepilone, an analog) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or by the fluorescence of a reporter dye that binds to microtubules.
Principle: Tubulin polymerization is a temperature-dependent process that can be initiated by warming a solution of purified tubulin to 37°C in the presence of GTP. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.[11] Alternatively, a fluorescent reporter like DAPI can be used, which exhibits enhanced fluorescence upon binding to microtubules.[12][13]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)
-
DAPI (for fluorescence-based assay)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure (Turbidity-based):
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer.
-
Add GTP to a final concentration of 1 mM.
-
If using, add glycerol to a final concentration of 10%.
-
Aliquot the tubulin solution into pre-chilled microplate wells.
-
Add this compound or vehicle control (DMSO) to the wells at the desired final concentrations.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[11][14]
-
Plot absorbance versus time to obtain polymerization curves.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]paclitaxel) for binding to tubulin.
Principle: A fixed concentration of radiolabeled paclitaxel is incubated with microtubules. Increasing concentrations of unlabeled this compound are added, and the displacement of the radiolabeled ligand is measured. This allows for the determination of the inhibitory constant (Ki) of this compound.[15]
Materials:
-
Polymerized microtubules
-
[³H]paclitaxel
-
This compound stock solution
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare microtubule polymers by incubating purified tubulin with GTP and a stabilizing agent (e.g., glycerol) at 37°C.
-
In a multi-well plate, add the pre-formed microtubules.
-
Add a fixed concentration of [³H]paclitaxel to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor and a control for non-specific binding (with a high concentration of unlabeled paclitaxel).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the microtubule-bound radioligand from the free radioligand.[15]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of this compound to determine the IC₅₀, from which the Ki can be calculated.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of this compound on the microtubule network within cells.
Principle: Cells are treated with this compound, then fixed and permeabilized. The microtubules are labeled with a primary antibody specific to α- or β-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope.[16][17]
Materials:
-
Cultured cells grown on coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Primary antibody against tubulin (e.g., anti-α-tubulin mouse monoclonal antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[16]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.[16]
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for characterizing this compound's tubulin interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. ccbb.pitt.edu [ccbb.pitt.edu]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding mode of this compound on alpha,beta-tubulin by electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Methodological & Application
Total Synthesis Strategies for Epothilone A and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum. Their potent cytotoxic activity, which mimics that of paclitaxel by stabilizing microtubules and inducing cell cycle arrest and apoptosis, has established them as significant targets for anticancer drug development. Notably, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, driving extensive research into their total synthesis and the generation of structurally diverse analogues with improved pharmacological profiles.
This document provides a detailed overview of the prominent total synthesis strategies for Epothilone A and its analogues, with a focus on key chemical transformations including ring-closing metathesis, macrolactonization, and aldol additions. Detailed experimental protocols for pivotal reactions are provided, alongside a comparative analysis of yields from various synthetic routes. Furthermore, the underlying signaling pathway of epothilone-induced apoptosis is illustrated to provide a comprehensive resource for researchers in the field.
Key Synthetic Strategies
The total synthesis of this compound and its analogues has been a formidable challenge in organic chemistry, leading to the development of several elegant and convergent strategies. The primary challenges in synthesizing these complex molecules include the stereoselective construction of multiple chiral centers, the formation of the 16-membered macrocycle, and the introduction of the thiazole side chain. Three major strategies have emerged as powerful tools in overcoming these hurdles:
-
Ring-Closing Metathesis (RCM): This strategy utilizes a ruthenium or molybdenum-based catalyst, such as the Grubbs or Schrock catalyst, to form the macrocyclic ring by intramolecular olefin metathesis. The choice of catalyst and the position of the terminal alkenes in the precursor are critical for the efficiency and stereoselectivity of the ring closure.
-
Macrolactonization: This approach involves the intramolecular esterification of a seco-acid precursor to form the macrolactone. Various reagents have been employed for this crucial step, with the Yamaguchi and Corey-Nicolaou macrolactonization protocols being among the most successful.
-
Aldol Addition-Based Strategies: Aldol reactions are instrumental in the stereoselective formation of key carbon-carbon bonds and the introduction of hydroxyl and methyl-bearing stereocenters present in the epothilone core. Both substrate-controlled and reagent-controlled aldol additions have been extensively utilized in the assembly of key fragments.
The following sections will delve into the specifics of these strategies, providing detailed protocols and comparative data.
Data Presentation: Comparative Yields of Key Synthetic Steps
The efficiency of a total synthesis is often evaluated by the overall yield. The following tables summarize the reported yields for key transformations in the synthesis of this compound and its precursors from notable publications.
| Strategy | Key Reaction | Researchers | Reported Yield | Reference |
| Macrolactonization | Yamaguchi Macrolactonization | Panek et al. | 73% | [1] |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (2nd Gen) | Danishefsky et al. | 64% (for E-olefin) | |
| Aldol Condensation | Diastereoselective Aldol | Schinzer et al. | High diastereoface selectivity |
Table 1: Comparison of Yields for Key Macrocyclization and Fragment Coupling Reactions in the Total Synthesis of this compound.
| Synthetic Route | Key Steps | Overall Yield | Number of Steps | Reference |
| Danishefsky (1997) | B-Alkyl Suzuki Coupling, Macroaldolization, Macrolactonization, RCM | Not explicitly stated as a single overall yield | Multiple convergent routes explored | [2] |
| Nicolaou (1997) | Wittig, Aldol, Macrolactonization | Not explicitly stated as a single overall yield | Convergent approach | |
| Panek (2000) | Suzuki Coupling, Aldol Condensation, Yamaguchi Macrolactonization | Not explicitly stated as a single overall yield | Convergent approach | [1] |
Table 2: Overview of Selected Total Syntheses of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the total synthesis of this compound.
Protocol 1: Yamaguchi Macrolactonization (Panek Synthesis)[1]
This protocol describes the formation of the 16-membered macrolactone from a seco-acid precursor.
Materials:
-
Seco-acid precursor
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
Procedure:
-
A solution of the seco-acid (1.0 equivalent) in anhydrous THF is cooled to 0 °C under an argon atmosphere.
-
Triethylamine (4.0 equivalents) is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.5 equivalents). The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction mixture is filtered to remove triethylammonium chloride and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in anhydrous toluene to a final concentration of 0.005 M.
-
A solution of 4-dimethylaminopyridine (7.0 equivalents) in anhydrous toluene is added dropwise to the seco-acid solution over a period of 6 hours at room temperature.
-
The reaction mixture is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the macrolactone.
Protocol 2: Ring-Closing Metathesis (Danishefsky Synthesis)
This protocol outlines the macrocyclization of a diene precursor using a second-generation Grubbs catalyst.
Materials:
-
Diene precursor
-
Grubbs second-generation catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Argon atmosphere
Procedure:
-
A solution of the diene precursor (1.0 equivalent) in anhydrous and degassed dichloromethane is prepared under an argon atmosphere to a final concentration of 0.001 M.
-
The Grubbs second-generation catalyst (0.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic product.
Protocol 3: Aldol Condensation for Fragment Coupling (Schinzer Synthesis)
This protocol describes a diastereoselective aldol reaction to couple two key fragments of the epothilone molecule.
Materials:
-
Aldehyde fragment
-
Ketone fragment
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
-78 °C cooling bath (e.g., dry ice/acetone)
-
Argon atmosphere
Procedure:
-
A solution of the ketone fragment (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of lithium diisopropylamide (1.1 equivalents in THF/hexane) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to generate the lithium enolate.
-
A solution of the aldehyde fragment (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.
Visualization of Synthetic Strategies and Signaling Pathways
Synthetic Strategies
The following diagrams illustrate the key bond disconnections and strategic approaches for the total synthesis of this compound.
Caption: Key retrosynthetic disconnections for major this compound synthesis strategies.
Experimental Workflow for a Generic Total Synthesis
This diagram illustrates a generalized workflow for the total synthesis of a complex natural product like this compound.
References
Application Notes and Protocols for Epothilone A in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Epothilone A, a potent microtubule-stabilizing agent, in various cell culture-based assays. The protocols outlined below are intended to assist in the investigation of its cytotoxic, cell cycle-disrupting, and apoptosis-inducing activities.
Mechanism of Action
This compound is a 16-membered macrolide that exerts its anti-cancer effects by binding to β-tubulin and stabilizing microtubules.[1][2][3][4][5] This action is similar to that of taxanes, though Epothilones can be effective in taxane-resistant cell lines.[1][3][6] The stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[2][3][4][6][7]
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of this compound involves the stabilization of microtubules, which triggers a cascade of events culminating in programmed cell death. This process involves the arrest of the cell cycle at the G2/M phase, leading to the activation of apoptotic pathways.
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range in your specific cell line.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 4.4 | |
| KB-3-1 | Cervical Carcinoma | 13 | |
| KBV-1 | Multidrug-Resistant Cervical Carcinoma | 160 | |
| HeLa | Cervical Carcinoma | - | [3][6] |
| Hs578T | Breast Carcinoma | - | [3][8] |
| T-24 | Bladder Carcinoma | 50 | [9] |
| CCRF-CEM/VBL100 | Multidrug-Resistant Leukemia | 20 |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO, ethanol, and methanol, but has poor water solubility.[7]
-
Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT or XTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Caption: Workflow for a cell viability assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).[10][11]
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of this compound's effect on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).[11]
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[10][11]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[10]
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is expected.[4][11]
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[10]
-
Incubate the cells in the dark for 15 minutes at room temperature.[10][12]
-
Analyze the stained cells by flow cytometry within one hour.[12] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Concluding Remarks
This compound is a valuable tool for cancer research due to its potent microtubule-stabilizing and cytotoxic activities. The protocols provided here offer a framework for investigating its effects in cell culture. It is recommended to optimize the experimental conditions, such as drug concentration and incubation time, for each specific cell line and research question. Always include appropriate controls to ensure the validity of the results.
References
- 1. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application of Epothilone A in Preclinical Cancer Research Models
Introduction
Epothilones are a class of 16-membered macrolide cytotoxic compounds originally isolated from the myxobacterium Sorangium cellulosum.[1] These agents have garnered significant interest in oncology research due to their potent antitumor activity, particularly in cancer models resistant to other chemotherapeutic agents like taxanes.[2][3] Epothilone A and its analogs, such as Epothilone B (patupilone) and the semi-synthetic derivative ixabepilone, function as microtubule-stabilizing agents, similar to paclitaxel.[4][5] By binding to β-tubulin, they promote tubulin polymerization and inhibit microtubule depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7][8] A key advantage of epothilones is their efficacy against multidrug-resistant (MDR) tumors, as they are poor substrates for the P-glycoprotein (P-gp) efflux pump.[1][9] This document provides a detailed overview of the application of this compound and its analogs in preclinical cancer research, including quantitative data on their activity, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Data Presentation
In Vitro Cytotoxicity of this compound and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives across various human cancer cell lines, demonstrating their potent antiproliferative activity.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Non-small cell lung | 2.2 | [10] |
| HCT-116 | Colorectal | 2.8 | [10] | |
| HT-1080 | Fibrosarcoma | 1.3 | [10] | |
| KB-3-1 | Epidermoid carcinoma (paclitaxel-sensitive) | 2.15 | [10] | |
| KB-8511 | Epidermoid carcinoma (paclitaxel-resistant) | 1.91 | [10] | |
| T-24 | Bladder carcinoma | 50 | [10] | |
| Epothilone B | SW620AD-300 | Colorectal (paclitaxel-resistant) | 0.3 | [11] |
| CCRF-CEM/VBL100 | Leukemia (multidrug-resistant) | 2 | [11] | |
| Ixabepilone | Various | Panel of 21 tumor cell lines | Median: 2.9 | [1] |
Signaling Pathway
This compound exerts its cytotoxic effects by stabilizing microtubules, which disrupts the normal dynamics of the mitotic spindle. This leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis. The intrinsic apoptotic pathway is activated, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
This compound induced apoptotic signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is frequently used to determine the cytotoxic effects of compounds like this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, which is crucial for confirming the G2/M arrest induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Workflow for cell cycle analysis by flow cytometry.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., RPMI 8226 for multiple myeloma)[12]
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intravenously or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Workflow for in vivo xenograft tumor model studies.
Conclusion
This compound and its analogs represent a promising class of anticancer agents with a distinct advantage in overcoming taxane resistance. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of these compounds. Further research into novel delivery systems and combination therapies may enhance their therapeutic potential in the clinical setting.[1][13]
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Epothilone Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Action of the epothilone [chm.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epothilone B-based 3-in-1 polymeric micelle for anticancer drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization Assay with Epothilone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer therapeutics.[1] Like paclitaxel, they bind to β-tubulin and promote the polymerization of tubulin into stable microtubules.[2][3] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making them potent cytotoxic agents against proliferating cancer cells.[2][4] Epothilone A, a natural product isolated from the myxobacterium Sorangium cellulosum, is a key compound in this class.[1]
These application notes provide a detailed protocol for performing a tubulin polymerization assay using this compound. This assay is a fundamental tool for characterizing the activity of microtubule-targeting agents, enabling researchers to quantify their effects on tubulin assembly. The protocol described here is a fluorescence-based assay, which offers high sensitivity and is well-suited for a 96-well plate format, making it ideal for screening and quantitative analysis.[5][6]
Data Presentation: Quantitative Effects of Epothilones on Tubulin and Cellular Proliferation
The following table summarizes the quantitative data on the effects of this compound and its analogue Epothilone B on tubulin polymerization and cancer cell proliferation.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Apparent Kᵢ for [³H]paclitaxel binding | 1.4 µM (Hanes analysis) | Purified tubulin | [7] |
| Apparent Kᵢ for [³H]paclitaxel binding | 0.6 µM (Dixon analysis) | Purified tubulin | [7] | |
| Epothilone B | Apparent Kᵢ for [³H]paclitaxel binding | 0.7 µM (Hanes analysis) | Purified tubulin | [7] |
| Apparent Kᵢ for [³H]paclitaxel binding | 0.4 µM (Dixon analysis) | Purified tubulin | [7] | |
| IC₅₀ for tubulin polymerization | 0.45 µg/mL | Purified tubulin | ||
| IC₅₀ for antiproliferative activity | 6.32 µM | HepG-2 | ||
| IC₅₀ for antiproliferative activity | 7.34 µM | HCT 116 | ||
| IC₅₀ for antiproliferative activity | 7.6 µM | PC3 | ||
| IC₅₀ for antiproliferative activity | 11.91 µM | MCF-7 |
Experimental Protocols
Fluorescence-Based Tubulin Polymerization Assay with this compound
This protocol is adapted from established methods for monitoring tubulin polymerization using a fluorescent reporter.[5][6] The assay measures the increase in fluorescence that occurs when a reporter molecule incorporates into newly formed microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
This compound
-
Paclitaxel (positive control)
-
Nocodazole (negative control, optional)
-
DMSO (for dissolving compounds)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI at a final concentration of 6.3 µM)[6]
-
Glycerol (optional, as a polymerization enhancer)
-
96-well black, flat-bottom plates
-
Temperature-controlled microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Keep the tubulin solution on ice at all times to prevent premature polymerization.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in General Tubulin Buffer to create a range of 10x working concentrations.
-
Prepare 10x working solutions of paclitaxel (e.g., 100 µM in General Tubulin Buffer for a final concentration of 10 µM) and a vehicle control (DMSO in General Tubulin Buffer).
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the 10x working solutions of this compound, controls (paclitaxel, vehicle), and any other test compounds to their respective wells.
-
Prepare the tubulin polymerization mix on ice. For each reaction, combine:
-
Tubulin solution (to a final concentration of 2 mg/mL)[5]
-
GTP solution (to a final concentration of 1 mM)
-
Fluorescent reporter (e.g., DAPI to a final concentration of 6.3 µM)[6]
-
General Tubulin Buffer to the final volume.
-
(Optional) Glycerol can be added to a final concentration of 10% to enhance polymerization.
-
-
-
Initiation and Measurement of Polymerization:
-
Using a multichannel pipette, carefully add 90 µL of the cold tubulin polymerization mix to each well of the 96-well plate containing the pre-added compounds.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.
-
The resulting curves will show the three phases of tubulin polymerization: nucleation, growth, and steady-state.
-
Determine the effect of this compound on the lag time for nucleation, the maximum rate of polymerization (Vmax), and the final polymer mass (steady-state fluorescence).
-
Calculate the EC₅₀ value for this compound, which is the concentration that induces 50% of the maximal polymerization effect.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fluorescence-based tubulin polymerization assay.
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced microtubule stabilization and downstream cellular effects.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. maxanim.com [maxanim.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
In vivo administration of Epothilone A in mouse xenograft models
An in-depth guide for researchers on the utilization of Epothilone A and its analogs in preclinical mouse xenograft models, detailing its mechanism, efficacy, and administration protocols.
Introduction
Epothilones are a class of 16-membered macrolide compounds, originally discovered as metabolites from the myxobacterium Sorangium cellulosum.[1][2][3] These agents have garnered significant interest in oncology research due to their potent antineoplastic activities.[3] this compound, a prominent member of this class, functions as a microtubule-stabilizing agent, sharing a similar mechanism of action with taxanes like paclitaxel.[1][4][5] However, a key advantage of epothilones is their ability to retain efficacy against multidrug-resistant (MDR) tumors, particularly those that overexpress P-glycoprotein (P-gp) efflux pumps, a common mechanism of taxane resistance.[1][3][6]
This document provides detailed application notes and protocols for the in vivo administration of this compound and its analogs in mouse xenograft models, a critical step in the preclinical evaluation of anticancer drugs.[7]
Mechanism of Action & Signaling Pathways
The primary anticancer effect of this compound is the disruption of microtubule dynamics, which are crucial for cell division.[8][9]
-
Microtubule Stabilization : this compound binds to the β-tubulin subunit of microtubules, at or near the taxol binding site.[5][8] This binding promotes tubulin polymerization and stabilizes existing microtubules against depolymerization.[1][4][8]
-
Cell Cycle Arrest : The resulting microtubules are dysfunctional and aberrantly structured.[1] This disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M transition phase.[1][5][8]
-
Induction of Apoptosis : Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.[1][8]
Some epothilone analogs have also been shown to induce apoptosis through the activation of specific signaling pathways, such as the ROS/JNK pathway.[1] In this mechanism, the drug increases the production of reactive oxygen species (ROS), which in turn activates c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[1]
Caption: Primary mechanism of this compound action.
Caption: ROS/JNK pathway activated by an Epothilone analog.
Application: In Vivo Efficacy in Mouse Xenograft Models
Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.[7] They allow for the in vivo assessment of an agent's antitumor efficacy.[7] Numerous studies have demonstrated the potent activity of epothilones in various xenograft models, including those resistant to conventional chemotherapies.
Summary of Preclinical Efficacy Data
The following table summarizes quantitative data from several in vivo studies using different Epothilone analogs in mouse xenograft models.
| Epothilone Analog | Cancer Type / Cell Line | Mouse Model | Dosage & Schedule | Route | Efficacy Outcome | Reference |
| iso-fludelone | Drug-Resistant Lung (A549/taxol) | Nude Mice | Not Specified | 6-h i.v. infusion | 80% tumor growth suppression | [10] |
| Fludelone | Adriamycin-Resistant Breast (MCF-7/Adr) | Nude Mice | 25 mg/kg, Q2Dx4 | 6-h i.v. infusion | 98.2% tumor growth suppression | [10] |
| iso-fludelone | Adriamycin-Resistant Breast (MCF-7/Adr) | Nude Mice | 15 mg/kg, Q7Dx2 | 6-h i.v. infusion | 100% tumor growth suppression | [10] |
| Fludelone (Flu) | Multiple Myeloma (RPMI 8226) | NOD/SCID Mice | 20 mg/kg (5 doses over 10 days) | Not Specified | Tumor disappearance with no relapse after 100 days | [11] |
| Sagopilone | Non-Small Cell Lung Cancer (Patient-Derived) | Not Specified | Not Specified | Not Specified | 64% overall response rate (14 of 22 models) | [12][13] |
Detailed Experimental Protocols
Successful in vivo studies require meticulous planning and execution. The following protocols provide a detailed methodology for conducting xenograft studies with this compound.
Protocol 1: Formulation of this compound for In Vivo Administration
This compound has poor water solubility and requires a suitable vehicle for administration.[5]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO to a concentration of 10-20 mg/mL. This compound is also soluble in ethanol and methanol.[5]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
On the day of administration, dilute the stock solution to the final desired concentration for injection. A common vehicle system involves a combination of DMSO, ethanol, and saline.
-
Example Formulation: For a final injection volume of 200 µL, the vehicle could consist of 5-10% DMSO, 10% ethanol, and 80-85% saline.
-
-
Prepare the final formulation by first adding the required volume of the DMSO stock solution to an empty sterile tube.
-
Add the ethanol and mix well.
-
Finally, add the saline or PBS slowly while vortexing to prevent precipitation of the compound.
-
Keep the final formulation on ice until ready for injection. Administer to animals as soon as possible after preparation.
Protocol 2: Establishment of Human Tumor Xenografts in Mice
This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice.[14][15]
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Immunocompromised mice (e.g., Athymic Nude, SCID, or NOD-SCID), 6-8 weeks old[14][16]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Cell Preparation : Culture cancer cells under standard conditions until they reach 80-90% confluency.[15]
-
Harvest the cells by trypsinization, neutralize with serum-containing medium, and transfer to a conical tube.[15]
-
Centrifuge the cell suspension (e.g., at 225 x g for 5 minutes) and discard the supernatant.[15]
-
Resuspend the cell pellet in sterile, serum-free medium or PBS/HBSS to the desired concentration. A typical injection involves 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL.[14][15]
-
Keep the cell suspension on ice to maintain viability.[15]
-
Implantation : Anesthetize the mouse according to approved institutional protocols.
-
Using a 1 mL syringe with a 27-gauge needle, draw up the appropriate volume of the cell suspension (e.g., 200 µL).
-
Inject the cells subcutaneously into the flank of the mouse.[7]
-
Monitor the mice regularly for tumor formation. Palpable tumors typically develop within 1-3 weeks, depending on the cell line.
Protocol 3: In Vivo Administration and Efficacy Study
Once tumors reach a predetermined size, the efficacy study can commence.[14]
Caption: General workflow for a mouse xenograft efficacy study.
Procedure:
-
Tumor Monitoring : Begin measuring tumor volume once tumors are palpable. Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week.[14]
-
Calculate tumor volume (TV) using the formula: TV = (L x W²)/2.[14]
-
Randomization : When the mean tumor volume reaches a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[14][17] Ensure the average tumor volume is similar across all groups.
-
Treatment Administration :
-
Monitoring :
-
Continue to measure tumor volume and body weight for each mouse 2-3 times weekly.[14] Body weight is a key indicator of drug toxicity.
-
Monitor the general health and behavior of the animals daily.
-
-
Study Endpoint : The study may be terminated after a fixed period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[14] At the endpoint, excise and weigh the tumors.[14]
Data Analysis and Interpretation
The primary endpoint for assessing antitumor activity is the Tumor Growth Inhibition (TGI) rate.
Calculation of TGI: The TGI rate, based on final tumor weight, is calculated using the following formula: TGI (%) = (1 - (TWt / TWc)) x 100% [14]
Where:
Statistical analysis (e.g., Student's t-test) should be performed to determine if the difference between the treatment and control groups is statistically significant.[14]
Conclusion
This compound and its analogs are potent microtubule-stabilizing agents with significant antitumor activity, particularly in drug-resistant cancer models.[1][4] The use of mouse xenograft models is an indispensable tool for evaluating their in vivo efficacy and therapeutic potential. The protocols and data presented here provide a comprehensive framework for researchers to design and execute robust preclinical studies, contributing to the development of novel cancer therapies.
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kjpp.net [kjpp.net]
- 3. Preclinical discovery of ixabepilone, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pnas.org [pnas.org]
- 11. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tumor growth inhibition in xenograft model [bio-protocol.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Using Epothilone A as a Positive Control for Microtubule Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Epothilone A as a positive control in research applications focused on microtubule stabilization. Detailed protocols for key experiments are provided to ensure reliable and reproducible results.
This compound is a 16-membered macrolide natural product originally isolated from the myxobacterium Sorangium cellulosum. It is a potent microtubule-stabilizing agent that functions similarly to paclitaxel by binding to the β-tubulin subunit of microtubules. This binding promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3][4] Its well-defined mechanism of action and potent activity make this compound an excellent positive control for a variety of assays aimed at identifying and characterizing new microtubule-targeting agents.
Mechanism of Action
This compound binds to a site on β-tubulin that is distinct from the colchicine-binding site but overlaps with the paclitaxel-binding site.[4][5] This interaction stabilizes the microtubule structure, leading to several downstream cellular effects:
-
Promotion of Tubulin Polymerization: this compound enhances the rate and extent of tubulin polymerization, even in the absence of GTP, which is normally required.[5][6]
-
Inhibition of Microtubule Depolymerization: It suppresses the dynamic instability of microtubules, leading to a net increase in the cellular microtubule mass.
-
Cell Cycle Arrest: The stabilization of the mitotic spindle activates the spindle assembly checkpoint, causing a blockage of cells in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death.[3]
Data Presentation
The following table summarizes key quantitative data for this compound, demonstrating its potency as a microtubule-stabilizing agent.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (Cell Viability) | 4.4 nM | HCT116 (Human Colon Carcinoma) | [1] |
| 13 nM | KB-3-1 (Human Epidermoid Carcinoma) | [1] | |
| 160 nM | Hs578T (Human Breast Carcinoma) | [1] | |
| ~2.9 nM | Pat-21 (Ovarian Carcinoma) | [3] | |
| Kᵢ (Tubulin Binding) | 0.6 - 1.4 µM | Purified Tubulin | [5] |
| EC₀.₀₁ (Tubulin Polymerization) | 2 µM | Purified Tubulin | [1] |
Experimental Protocols
Herein are detailed protocols for three common assays where this compound serves as a positive control.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound (positive control)
-
Test compounds
-
DMSO (vehicle control)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.
-
Prepare a 10X solution of this compound (e.g., 100 µM) and test compounds in General Tubulin Buffer with a final DMSO concentration not exceeding 1%. Prepare a 10X DMSO-only solution for the vehicle control.
-
-
Assay Setup (on ice):
-
Add 50 µL of 2X tubulin solution to each well.
-
Add 10 µL of 10X GTP to each well.
-
Add 10 µL of 10X this compound (positive control), test compound, or vehicle control to the respective wells.
-
Add 30 µL of General Tubulin Buffer to bring the final volume to 100 µL.
-
-
Measurement:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time for each condition.
-
The rate of polymerization can be determined from the initial linear portion of the curve.
-
Compare the polymerization curves of test compounds to the positive control (this compound) and the vehicle control (DMSO).
-
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the effects of compounds on the cellular microtubule network.
Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass coverslips in a multi-well plate
-
This compound (positive control)
-
Test compounds
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10-100 nM), test compounds, or DMSO for the desired time (e.g., 18-24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the microtubule network using a fluorescence microscope. This compound-treated cells should exhibit dense, bundled microtubules compared to the fine, filamentous network in vehicle-treated cells.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of microtubule-stabilizing agents.
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound (positive control)
-
Test compounds
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Signaling pathway of this compound-induced microtubule stabilization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Solubility of Epothilone A for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epothilone A is a 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum[1][2]. It is a potent anti-cancer agent that functions as a microtubule stabilizer, similar to taxanes like paclitaxel[3][4]. Epothilones bind to the β-tubulin subunit, enhancing tubulin polymerization and stabilizing microtubules[2][5]. This action disrupts microtubule dynamics, leading to an arrest of the cell cycle at the G2/M transition phase and subsequent induction of apoptosis[1][2][6]. A key advantage of epothilones is their efficacy against paclitaxel-resistant cancer cell lines, including those that overexpress P-glycoprotein (P-gp), making them valuable tools for oncology research[2][4].
These application notes provide detailed protocols for the preparation and solubilization of this compound for use in in vitro studies, along with a summary of its key biological activities and mechanism of action.
Physicochemical Properties and Solubility
This compound exhibits poor solubility in water but is soluble in several organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₉NO₆S | [1] |
| Molecular Weight | 493.7 g/mol | [1] |
| Purity (by HPLC) | >95% | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C (long-term) | [1] |
| IC₅₀ (T-24 cells) | 0.05 µM | [7] |
| Kᵢ (tubulin binding) | 0.6 - 1.4 µM |[7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | ≥ 99 mg/mL (200.54 mM) | Use fresh, anhydrous DMSO as absorbed moisture can decrease solubility. | [8] |
| DMSO | 125 mg/mL (253.21 mM) | Ultrasonic assistance may be required. | [7] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [1] | |
| DMF | Soluble | [1] | |
| Water | Poor solubility | [1] | |
| Chloroform | Soluble | Suitable for extraction purposes. | [9] |
| Dichloromethane | Soluble | Suitable for extraction purposes. |[9] |
Protocols for Solution Preparation
3.1 Materials and Reagents
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water or phosphate-buffered saline (PBS)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and/or conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator bath
3.2 Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
-
Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 4.94 mg of this compound powder (Molecular Weight = 493.7 g/mol ).
-
Solubilization: Add the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, brief sonication (5-10 minutes) in a water bath can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term stability.
3.3 Protocol for Preparing Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into a complete cell culture medium.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock 1:100 in a sterile culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium.
-
Final Dilution: Use the intermediate or stock solution to prepare the final desired concentrations for your experiment. For example, to prepare 1 mL of a 100 nM working solution from a 100 µM intermediate stock, add 1 µL of the 100 µM solution to 999 µL of culture medium.
-
Mixing and Application: Gently mix the final working solution by pipetting or inverting. Immediately add the solution to the cells in culture. Include a vehicle control in your experimental setup (culture medium with the same final concentration of DMSO as the highest concentration of this compound used).
Caption: Workflow for preparing this compound solutions for cell-based assays.
Mechanism of Action: Microtubule Stabilization
This compound exerts its cytotoxic effects by interfering with the normal function of microtubules. The compound binds to a site on β-tubulin that is similar to the paclitaxel binding site[1][4]. This binding event stabilizes the microtubule polymer, preventing its dynamic instability—the natural cycle of polymerization and depolymerization required for various cellular functions, most critically, for the formation and function of the mitotic spindle during cell division[2][6]. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M checkpoint, which ultimately triggers programmed cell death, or apoptosis[1][2].
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Action of the epothilone [chm.bris.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Epothilone A by HPLC and Mass Spectrometry
Introduction
Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs. Epothilone A, a natural product produced by the myxobacterium Sorangium cellulosum, inhibits cancer cell division by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, from fermentation broths to biological fluids in preclinical and clinical studies.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for the quantification of this compound, offering good performance for relatively clean sample matrices. The method is based on the separation of this compound from other components on a reverse-phase C18 column.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis Detector
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (optional, for pH adjustment)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[3] The exact ratio may need optimization.[4]
-
Column Temperature: 30-35 °C[4]
-
Injection Volume: 10-20 µL[3]
-
Detection Wavelength: 249 nm[2]
-
Run Time: 10-20 minutes, sufficient to elute the peak of interest and any late-eluting compounds.[2]
4. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution with the mobile phase to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).
5. Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth to separate the supernatant.
-
Extract the supernatant using an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Data Presentation: HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Eclipse Plus C18 (4.6x150 mm)[2] | Generic C18 (4.6x250mm, 5µm)[3] | Optimized C18[4] |
| Mobile Phase | Methanol/Water (70:30 v/v)[2] | Acetonitrile/0.1% Formic Acid (60:40 v/v)[3] | Acetonitrile/Water (29.2% ACN), pH 4.23[4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Temperature | Ambient | 25 °C[3] | 34 °C[4] |
| Detection | DAD, 249 nm[2] | UV, Wavelength Not Specified | Not Specified |
Section 2: Analysis of this compound by LC-MS/MS
For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue, LC-MS/MS is the preferred method. This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for quantification down to the ng/mL level or lower.[5]
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Electrospray Ionization (ESI) source[5]
2. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structural analog or stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[6]
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[2][6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Flow Rate: 0.2-0.4 mL/min[5]
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 30-40% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a brief period, and then return to initial conditions for re-equilibration.
-
Ionization Mode: Positive ESI[5]
-
Analysis Mode: Selected Reaction Monitoring (SRM)
4. Mass Spectrometry Parameters:
-
The molecular weight of this compound is 493.6 g/mol . The precursor ion will typically be the protonated molecule [M+H]⁺ at m/z 494.6.
-
SRM transitions must be optimized by infusing a standard solution. A common fragmentation involves the loss of a side chain or water. Based on the fragmentation of related epothilones, characteristic product ions would be selected for quantification and confirmation.[7]
-
Hypothetical SRM Transitions for this compound (m/z 494.6):
-
Quantifier: 494.6 → [Product Ion 1]
-
Qualifier: 494.6 → [Product Ion 2]
-
5. Sample Preparation (from Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Alternatively, perform a liquid-liquid extraction (LLE) by adding 1 mL of tert-butyl methyl ether, vortexing, and centrifuging.[8]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
-
Inject onto the LC-MS/MS system.
Data Presentation: LC-MS/MS Method Performance (Example based on Epothilone B)
| Parameter | Value | Reference |
| Matrix | Rat Plasma | [5][6] |
| Linearity Range | 1 - 100 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5][6] |
| Intra-day Precision (RSD) | < 15% | [5] |
| Inter-day Precision (RSD) | < 15% | [5] |
| Accuracy (RE) | < 10% | [5] |
| Extraction Recovery | > 85% (for an analog) | [8] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the analysis and mechanism of action of this compound.
References
- 1. NEIU Digital Commons - John S. Albazi Student Research and Creative Activities Symposium: Separation, Identification, and Quantification of Epothilone B using High Performance Liquid Chromatography Mass Spectrometry. [neiudc.neiu.edu]
- 2. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. LC-MS/MS method for determination of epothilone B in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Determination of a novel epothilone D analog (AV-EPO-106) in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Epothilone A as a Tool for Studying Microtubule Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epothilones are a class of 16-membered macrolide natural products that stabilize microtubules, emerging as a critical tool for investigating microtubule dynamics and a promising class of antineoplastic agents.[1][2] Epothilone A, in particular, offers a potent alternative to taxanes like paclitaxel for studying the intricate processes of microtubule polymerization and depolymerization, which are fundamental to cell division, intracellular transport, and maintenance of cell structure.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its bioactivity, and detailed protocols for its application in studying microtubule dynamics.
Mechanism of Action
This compound exerts its biological effects by binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[4] This binding event occurs at or near the paclitaxel-binding site, leading to the stabilization of microtubules.[2] By promoting the polymerization of tubulin into microtubules and inhibiting their subsequent depolymerization, this compound effectively suppresses the dynamic instability inherent to microtubule function.[2][5] This hyperstabilization of the microtubule network disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition and subsequent induction of apoptosis.[1][2][6] Notably, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, including those with β-tubulin mutations or overexpression of P-glycoprotein.[1][2]
Caption: Mechanism of this compound-induced microtubule stabilization and cell cycle arrest.
Data Presentation
The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison with other microtubule-targeting agents.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Viability) | |||
| 1-15 nM | Multiple Myeloma (MM) cell lines | [6] | |
| 0.3-2.0 nM | Various cancer cell lines | [7] | |
| Ki (Tubulin Binding) | |||
| Apparent Ki (Hanes analysis) | 1.4 µM | Purified tubulin polymers | [8] |
| Apparent Ki (Dixon analysis) | 0.6 µM | Purified tubulin polymers | [8] |
| EC50 (Tubulin Polymerization) | 16 ± 0.4 µM | In vitro tubulin assembly | [9] |
| Effect on Microtubule Dynamics | |||
| Increased microtubule polymer by ~8% | Axon-like processes | [10] | |
| Significant decrease in k_off | Axon-like processes | [10] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules, typically monitored by an increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 350 nm
Procedure:
-
Preparation of Reagents:
-
Thaw tubulin, GTP, and G-PEM buffer on ice.
-
Prepare a working solution of 1 mM GTP in G-PEM buffer.
-
Prepare serial dilutions of this compound, paclitaxel, and nocodazole in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
On ice, add the appropriate volume of G-PEM buffer, 1 mM GTP, and the test compound (this compound or controls) to each well of the 96-well plate.
-
Add purified tubulin to each well to a final concentration of 40 µM.[11] The total reaction volume is typically 50-100 µL.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes to monitor microtubule polymerization.[12]
-
-
Data Analysis:
-
Plot absorbance (OD at 350 nm) versus time for each concentration of this compound and controls.
-
An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the positive (paclitaxel) and negative (DMSO, nocodazole) controls.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cultured cells.
Materials:
-
Cultured cells grown on sterile glass coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-3% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin (diluted in blocking solution)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
-
Fixation:
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[15]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the cells with the primary anti-tubulin antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody (and DAPI if desired) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the microtubule network using a fluorescence microscope.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells by measuring metabolic activity.
Materials:
-
Cultured cells
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.[17]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Caption: A general workflow for investigating the effects of this compound on microtubule dynamics.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ccbb.pitt.edu [ccbb.pitt.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Metabolic Stability of Epothilone A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the metabolic stability of Epothilone A derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of this compound?
A1: The primary metabolic liabilities of natural this compound are:
-
Lactone Hydrolysis: The 16-membered macrolactone ring is susceptible to hydrolysis by plasma and tissue esterases. This is a major degradation pathway, particularly in rodent species, leading to a short plasma half-life.[1]
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C isoforms, are involved in the oxidative metabolism of epothilones.[1] This can lead to the formation of various hydroxylated metabolites.
Q2: How can the metabolic stability of this compound derivatives be improved?
A2: Several strategies can be employed to enhance the metabolic stability of this compound derivatives:
-
Lactone Modification: Replacing the ester linkage in the macrolactone with a more stable amide linkage to form a lactam has proven to be a successful strategy. The FDA-approved drug Ixabepilone is a lactam analog of Epothilone B with significantly improved metabolic stability.[2]
-
Side-Chain Modification: Alterations to the thiazole side chain can influence metabolic stability. While the thiazole nitrogen is important for microtubule binding, modifications at other positions can be explored to reduce susceptibility to metabolism.
-
Blocking Metabolic Soft Spots: Introducing chemical groups at sites prone to oxidative metabolism can sterically hinder enzyme access and improve stability.
Q3: My this compound derivative has poor aqueous solubility. How can I address this for in vitro assays?
A3: Poor aqueous solubility is a common challenge. Here are some approaches to consider:
-
Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is a common practice. However, the final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity.
-
Prodrugs: Designing water-soluble prodrugs is a more advanced strategy. For instance, creating a glutathione-epothilone B conjugate has been shown to dramatically improve water solubility.
-
Formulation Strategies: For in vivo studies, formulation approaches like using PEGylated derivatives or cyclodextrin-based drug delivery systems can be explored.[3]
Troubleshooting Guides
In Vitro Microsomal Stability Assay
Issue 1: Positive Control Compound Shows Little to No Metabolism.
| Possible Cause | Troubleshooting Step |
| Inactive NADPH | Prepare fresh NADPH solution immediately before use. Ensure proper storage of stock NADPH at -20°C or -80°C. |
| Inactive Microsomes | Ensure proper storage of liver microsomes at -80°C. Avoid repeated freeze-thaw cycles. Thaw microsomes rapidly at 37°C just before use and keep them on ice. Verify the activity of the microsome batch with a well-characterized substrate. |
| Incorrect Buffer pH | Verify the pH of the incubation buffer. The optimal pH for most CYP enzymes is around 7.4. |
| Presence of Inhibitors | Ensure all reagents and solvents are of high purity and free from contaminants that could inhibit enzyme activity. |
Issue 2: High Variability Between Replicate Wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. Prepare a master mix of reagents to minimize well-to-well variation. |
| Inconsistent Incubation Times | Stagger the addition of the reaction initiator (e.g., NADPH) and the quenching solution to ensure accurate incubation times for each well. |
| Poor Mixing | Gently mix the reaction components upon addition of the test compound and NADPH. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. If observed, consider reducing the compound concentration or using a different co-solvent system. |
Issue 3: Unexpectedly High Stability of the Test Compound.
| Possible Cause | Troubleshooting Step |
| Compound is Not a Substrate for the Enzymes Present | The compound may be metabolized by enzymes not present or active in liver microsomes (e.g., cytosolic enzymes). Consider running the assay with S9 fractions or hepatocytes which contain a broader range of metabolic enzymes. |
| Compound is a Potent Inhibitor of its Own Metabolism | Run the assay at multiple compound concentrations to check for concentration-dependent metabolism. |
| Analytical Interference | Ensure that no matrix components are interfering with the LC-MS/MS detection of your compound. |
Issue 4: LC-MS/MS Analysis Issues (e.g., Ion Suppression, Poor Peak Shape).
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components. Use a stable isotope-labeled internal standard if available. |
| Poor Chromatography | Optimize the HPLC gradient, mobile phase composition, and column chemistry to achieve good peak shape and resolution from interfering peaks. |
| Contamination | Clean the LC-MS/MS system, including the injection port and ion source, to remove any potential contaminants. |
Quantitative Data Summary
The following table summarizes the metabolic stability data for this compound and some of its key derivatives.
| Compound | Derivative Type | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
| This compound | Natural Product | Murine Plasma | ~20 min | 0.50 nmol/min/mg serum protein | [1] |
| Epothilone B | Natural Product | Murine Plasma | ~20 min | 1.02 nmol/min/mg serum protein | [1] |
| Epothilone D | Natural Product | Murine Plasma | - | 1.20 nmol/min/mg serum protein | [1] |
| Ixabepilone | Lactam Analog of Epo B | Human Plasma | ~52 hours | - | [4] |
| Ixabepilone | Lactam Analog of Epo B | - | - | 0.01 nmol/min/mg serum protein | [1] |
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of an this compound derivative when incubated with liver microsomes.
Materials:
-
Test this compound derivative
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive controls in DMSO.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Plasma Stability Assay for Esterase-Mediated Hydrolysis
Objective: To evaluate the stability of an this compound derivative in the presence of plasma esterases.
Materials:
-
Test this compound derivative
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Positive control (a compound known to be hydrolyzed by plasma esterases)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
In a 96-well plate, add the plasma and the test compound or control.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Determine the rate of hydrolysis and the half-life of the compound in plasma.
Visualizations
Caption: Primary metabolic pathways of this compound.
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Structure-activity relationships for improving metabolic stability.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ixabepilone (Ixempra), a Therapeutic Option for Locally Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting precipitation of Epothilone A in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epothilone A. The information is designed to address common challenges related to its precipitation in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound has poor water solubility.[1] Precipitation is a common issue when it is introduced into an aqueous environment without the proper solubilizing agents. The key reason is the hydrophobic nature of the this compound molecule.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2] It is also soluble in other organic solvents like ethanol and methanol.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cellular toxicity.[3] It is always recommended to include a vehicle control (buffer with the same concentration of DMSO) in your experiments.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, gentle heating and sonication can be used to aid in the dissolution of this compound.[4] However, it is crucial to use these methods with caution to prevent potential degradation of the compound. Prolonged exposure to high temperatures should be avoided.
Q5: At what pH is this compound most stable?
A5: Studies on the related compound, Epothilone D, have shown that it displays pH-independent stability in the range of pH 4-9.[5] Degradation increases at pH values above 9 or below 1.5.[5] It is reasonable to expect a similar stability profile for this compound.
Troubleshooting Guide: Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: this compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer.
Step 1: Verify Stock Solution Concentration
-
Ensure your this compound stock solution in DMSO is fully dissolved and within a reasonable concentration range. High-concentration stocks are more prone to precipitation upon dilution.
Step 2: Optimize the Dilution Process
-
Slow, Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, add the buffer to the DMSO stock dropwise while vortexing or stirring to allow for gradual solvent exchange.
-
Vigorous Mixing: Ensure thorough mixing during and after the dilution to prevent localized high concentrations of this compound that can initiate precipitation.
Step 3: Utilize Co-solvents
-
If direct dilution into the aqueous buffer is problematic, consider using a co-solvent system. A commonly used formulation for in vitro studies is a mixture of DMSO, PEG300, and Tween-80.[2]
Step 4: Employ Gentle Heating or Sonication
-
If precipitation persists, gentle warming of the solution in a water bath (e.g., 37°C) or brief sonication can help redissolve the precipitate.[4] Monitor the solution closely and avoid excessive heat or sonication time.
Step 5: Adjust the Final Concentration
-
If all else fails, it may be necessary to lower the final working concentration of this compound in the aqueous buffer to stay below its solubility limit under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Poor/Insoluble | [1] |
| DMSO | Soluble | [1][2] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| DMF | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent System
This protocol is adapted from a formulation used for in vitro assays.[2]
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the co-solvents in the following order, mixing thoroughly after each addition:
-
40% (v/v) PEG300
-
5% (v/v) Tween-80
-
-
Slowly add the aqueous buffer (e.g., PBS, cell culture medium) to the mixture to reach the final desired volume, while continuously vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, proceed to the sonication or gentle heating steps below.
Protocol 2: Dissolution using a Sonication Bath
-
Prepare the this compound solution as described in Protocol 1.
-
Place the tube containing the solution in a sonication bath.
-
Sonicate for 5-10 minutes at room temperature.
-
Visually inspect the solution for clarity. If precipitation persists, you may sonicate for another 5 minutes. Avoid prolonged sonication which can generate heat.
Protocol 3: Dissolution using Gentle Heating
-
Prepare the this compound solution as described in Protocol 1.
-
Place the tube in a water bath set to a temperature no higher than 37°C.
-
Incubate for 5-10 minutes, with intermittent vortexing.
-
Visually inspect the solution for clarity. Avoid higher temperatures as they may lead to degradation of this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Chemical factors influencing this compound solubility and stability.
References
Structure-activity relationship (SAR) studies to improve Epothilone A efficacy
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers engaged in structure-activity relationship (SAR) studies to enhance the efficacy of Epothilone A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This interaction stabilizes the microtubules, disrupting their normal dynamic instability, which is crucial for cell division.[2][3] This stabilization leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[3][4][5] Unlike taxanes, many epothilones are poor substrates for the P-glycoprotein (P-gp) efflux pump, allowing them to remain effective in multidrug-resistant (MDR) cancer cells.[5][6]
Q2: Which regions of the this compound molecule are most critical for its biological activity?
SAR studies have divided the epothilone molecule into key regions that influence its potency.[4][7]
-
The Thiazole Side Chain (Region D): This region is crucial for binding to the microtubule. Modifications here can be tolerated, but significant alterations often reduce activity.
-
The C12-C13 Epoxide (Region B): This functional group is important for high potency. Epothilone B, which has an additional methyl group at C12, is significantly more potent than this compound.[4] However, replacing the epoxide with a double bond (as in Epothilone D) can still yield highly active compounds.[6]
-
The Macrolactone Core (Regions A & C): The 16-membered macrolide ring is essential for maintaining the correct conformation for binding.[7] The stereochemistry at positions C3, C6, C7, and C8 is critical for activity.[7] For instance, the C6 methyl group appears to be solvent-exposed, making it a potential site for attaching linkers without losing potency.[8]
Q3: What are the most common strategies for improving this compound efficacy?
The primary goal is to enhance potency, improve the therapeutic window, and overcome resistance mechanisms. Common strategies include:
-
Modification of the C12-C13 Epoxide: Creating analogs with a C12-C13 double bond (desoxyepothilones) or replacing the epoxide with other functional groups like aziridine has yielded potent compounds.[9]
-
Side Chain Modification: Replacing the thiazole ring with other heterocycles like oxazoles or pyridines is a well-tolerated modification that can influence activity and pharmacokinetic properties.
-
Lactam Analogs: Replacing the ester linkage in the macrolactone with an amide bond led to the development of Ixabepilone (aza-epothilone B), an FDA-approved drug with improved stability and efficacy.[3][10]
Quantitative Data: Efficacy of Epothilone Analogs
The following tables summarize the in vitro cytotoxicity (IC₅₀) of this compound and several key analogs across various human cancer cell lines. Lower values indicate higher potency.
Table 1: IC₅₀ Values (nM) of Natural Epothilones and Paclitaxel
| Cell Line | Drug | IC₅₀ (nM) | Reference |
| RPMI 8226 (Multiple Myeloma) | dEpoB (Epothilone D) | 2.0 ± 0.5 | [5] |
| Fludelone | 1.3 ± 0.5 | [5] | |
| Paclitaxel | 1.8 ± 0.3 | [5] | |
| OPM-2 (Multiple Myeloma) | dEpoB (Epothilone D) | 16.5 ± 2.5 | [5] |
| Fludelone | 14.5 ± 3.5 | [5] | |
| Paclitaxel | 15.5 ± 3.5 | [5] | |
| SW620AD-300 (Colon, Paclitaxel-Resistant) | Epothilone B | 0.3 | [6] |
| Paclitaxel | 250 | [6] | |
| CCRF-CEM/VBL100 (Leukemia, MDR) | Epothilone B | 2 | [6] |
| Epothilone D | 17 | [6] |
Table 2: Cytotoxicity (IC₅₀ in nM) of Potent Synthetic Epothilone Derivatives
| Compound ID | MES SA DX (Uterine Sarcoma, MDR) | SKBR3 (Breast Cancer) | SKOV3 (Ovarian Cancer) | HeLa (Cervical Cancer) | Reference |
| EpoB | 0.39 | 0.44 | 0.30 | 0.33 | [9] |
| Ixabepilone | 0.80 | 1.00 | 0.80 | 0.90 | [9] |
| Compound 9 (Aziridinyl EpoB) | 0.04 | 0.05 | 0.04 | 0.04 | [9] |
Visualized Pathways and Workflows
Signaling Pathway for Epothilone-Induced Apoptosis
Caption: Epothilone-induced apoptosis pathway.[4][5]
General Workflow for an Epothilone SAR Study
Caption: A typical experimental workflow for SAR studies.
Troubleshooting Guides
Synthetic Chemistry
Q: My macrolactonization/ring-closing metathesis (RCM) reaction for forming the 16-membered ring has a very low yield. What can I do?
-
A1: Check High Dilution Conditions: Macrolactonization is an intramolecular reaction that competes with intermolecular polymerization. Ensure you are using high dilution conditions (typically <0.01 M) and adding the linear precursor slowly via a syringe pump to favor the desired ring closure.
-
A2: Catalyst Choice for RCM: The choice of Grubbs or Hoveyda-Grubbs catalyst is critical. If one is inefficient, try a different generation or type of catalyst. Ensure the substrate is thoroughly degassed and solvents are anhydrous, as catalysts are sensitive to oxygen and moisture.[11]
-
A3: Protecting Group Strategy: Steric hindrance near the reaction centers can impede cyclization. Re-evaluate your protecting group strategy to see if a less bulky group can be used on a nearby alcohol.
Q: I am observing poor stereoselectivity during the epoxidation of the C12-C13 double bond. How can I improve this?
-
A1: Directed Epoxidation: The stereochemistry of nearby hydroxyl groups (e.g., at C11 or C15) can direct the epoxidation. Ensure the stereocenter is correctly established.
-
A2: Reagent Choice: Standard reagents like m-CPBA may offer poor selectivity. Consider using catalysts known for stereoselective epoxidation, such as those derived from fructose as developed by Shi, which have been successfully used in trans-epothilone synthesis.
Biological Assays
Q: My IC₅₀ values for the same compound are inconsistent between experiments. What is the cause?
-
A1: Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
A2: Compound Solubility: Poorly soluble compounds can precipitate in media, leading to inaccurate effective concentrations. Use a small percentage of DMSO to dissolve the compound, and ensure the final DMSO concentration is consistent across all wells and below a toxic threshold (typically <0.5%).
-
A3: Assay Endpoint Time: The IC₅₀ is time-dependent.[12] A 48-hour versus a 72-hour incubation will yield different values. Standardize the incubation time for all experiments to ensure comparability.
-
A4: Seeding Density: The initial number of cells seeded can affect the outcome. Optimize and standardize the cell seeding density so that control wells are not over-confluent by the end of the assay.
Q: My tubulin polymerization assay is not showing a clear difference between my active compound and the negative control.
-
A1: Tubulin Quality: Use high-purity, polymerization-competent tubulin (>99% pure). Tubulin is temperature-sensitive; keep it on ice and avoid repeated freeze-thaw cycles.
-
A2: Buffer Composition: The assay is sensitive to buffer conditions. Ensure the buffer contains GTP (typically 1 mM) and an appropriate glutamate concentration to promote polymerization.[13]
-
A3: Temperature Control: Polymerization should be initiated by raising the temperature to 37°C. Ensure the plate reader or spectrophotometer maintains a stable 37°C throughout the measurement period.
Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the epothilone analog in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.01 nM to 1000 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.[14]
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Prepare a GTP stock solution (100 mM).
-
On ice, dilute purified tubulin protein to a final concentration of 1 mg/mL in GTB.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add your epothilone analog and controls (Paclitaxel as a positive control, DMSO as a negative control) to the wells.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM. The final volume should be ~100 µL.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer or plate reader pre-warmed to 37°C.
-
Measure the change in absorbance (optical density) at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Compare the rate and extent of polymerization for your analog to the positive and negative controls. Potent stabilizers will show a faster rate and a higher final absorbance compared to the DMSO control.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Action of the epothilone [chm.bris.ac.uk]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of a Linkable Functional Group-Equipped Analogue of the Epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Addressing poor water solubility of Epothilone A in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epothilone A, focusing on challenges related to its poor water solubility in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound is a 16-membered macrolide with potent anti-cancer properties.[1] It functions as a microtubule-stabilizing agent, similar to taxanes, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1] However, this compound has poor water solubility, which presents a significant challenge for its use in aqueous experimental systems like cell cultures and for in vivo administration. This can lead to issues with drug precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What solvents can be used to dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro experiments. It is also soluble in ethanol, methanol, and dimethylformamide (DMF).[1]
Q3: What is the recommended concentration of DMSO for in vitro experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects. However, it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line. For sensitive or primary cell lines, the final DMSO concentration should ideally be at or below 0.1%.
Q4: How should I prepare and store this compound stock solutions?
This compound stock solutions are typically prepared in 100% DMSO at a high concentration (e.g., 10 mM or higher). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (253.21 mM) | Ultrasonic treatment may be needed to fully dissolve the compound.[2] |
| Ethanol | Soluble | Quantitative data not readily available. |
| Methanol | Soluble | Quantitative data not readily available. |
| Dimethylformamide (DMF) | Soluble | Quantitative data not readily available. |
| Water | Poorly soluble/Insoluble | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (4.21 mM) | A clear solution can be achieved.[2] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.21 mM) | A clear solution can be achieved.[2] |
Experimental Protocols
In Vitro Assay: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound: 493.66 g/mol ).
-
Aseptically weigh the this compound powder and dissolve it in the calculated volume of 100% DMSO in a sterile microcentrifuge tube.
-
Vortex or gently warm the tube to ensure complete dissolution. If necessary, use an ultrasonic bath.[2]
-
-
Prepare Intermediate Dilutions (Optional):
-
Depending on the desired final concentrations, it may be convenient to prepare a series of intermediate dilutions from the 10 mM stock solution using 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Dilute the stock solution or an intermediate dilution into pre-warmed sterile cell culture medium to achieve the desired final concentration for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a cytotoxic level (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
In Vivo Formulation of this compound
This protocol provides a common method for formulating this compound for administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve the required amount of this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Formulate the Final Dosing Solution:
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration for injection.
-
For example, to prepare a 2.08 mg/mL final solution, add 1 part of the 20.8 mg/mL stock solution to 9 parts of the vehicle.[2]
-
Vortex the solution thoroughly to ensure it is clear and homogenous before administration.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium upon addition of stock solution. | - The aqueous solubility limit of this compound has been exceeded.- The final concentration of DMSO is too low to maintain solubility.- Rapid addition of the DMSO stock to the aqueous medium. | - Reduce the final concentration of this compound.- Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells (perform a DMSO toxicity curve if necessary).- Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling to allow for gradual mixing. |
| Inconsistent experimental results between batches. | - Incomplete dissolution of the this compound stock solution.- Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. | - Visually inspect the stock solution for any undissolved particles. If present, warm gently or sonicate to ensure complete dissolution.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C and protect from light. |
| Vehicle control shows unexpected cellular effects. | - The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | - Lower the final concentration of the solvent in the culture medium.- Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. |
| Difficulty dissolving this compound powder. | - The compound may have absorbed moisture, affecting its solubility. | - Ensure the this compound powder is stored in a desiccator.- Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution in the organic solvent. |
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Studies
Caption: Experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Large-Scale Synthesis of Epothilone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Epothilone A.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
1. Low Yield in Macrolactonization Step
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Substrate Decomposition: The seco-acid precursor is prone to degradation under harsh reaction conditions. | - Employ milder macrolactonization reagents such as Yamaguchi or Shiina reagents. - Maintain strict anhydrous conditions and use freshly distilled solvents. - Lower the reaction temperature and shorten the reaction time. | Increased yield of the desired macrolactone. |
| Epimerization: Epimerization at C3 can occur during activation of the carboxylic acid. | - Use a non-basic activating agent or a hindered base to minimize epimerization. | Improved diastereoselectivity and higher yield of the correct isomer. |
| Incorrect Stoichiometry: Improper ratio of reagents can lead to side reactions. | - Carefully control the stoichiometry of the coupling reagents and the seco-acid. | Reduced side product formation and improved conversion to the macrolactone. |
2. Poor Stereoselectivity in Aldol Condensation (for C2-C3 bond formation)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Choice of Aldol Conditions: The choice of base and solvent significantly impacts the stereochemical outcome. | - For kinetic control, use a strong, hindered base like LDA at low temperatures (-78 °C). - For thermodynamic control, a weaker base at higher temperatures may favor the desired isomer, though this can be substrate-dependent.[1] | Enhanced diastereoselectivity of the aldol addition. |
| Chelation Control Issues: Lack of proper chelation can lead to a mixture of syn- and anti-aldol products. | - Utilize a Lewis acid that promotes the desired chelation transition state. | Improved stereocontrol in the aldol reaction. |
3. Inefficient Ring-Closing Metathesis (RCM)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Deactivation: The Grubbs catalyst can be sensitive to impurities in the substrate or solvent. | - Purify the diene precursor meticulously to remove any potential catalyst poisons. - Use freshly purified and degassed solvents. - Consider using a more robust second-generation Grubbs catalyst. | Improved catalyst lifetime and higher RCM yields. |
| Unfavorable Precursor Conformation: The linear precursor may not readily adopt the conformation required for cyclization. | - Modify the substrate to favor a pre-cyclization conformation, for instance, by introducing temporary structural constraints. | Increased rate and yield of the RCM reaction. |
4. Difficulties in Thiazole Side Chain Synthesis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Yield in Hantzsch Thiazole Synthesis: Side reactions can lower the yield of the desired thiazole. | - Optimize reaction conditions such as temperature and reaction time. - Ensure the purity of the starting materials (thioamide and α-haloketone). | Higher yield of the thiazole fragment. |
| Side Reactions during Functionalization: The thiazole ring can undergo unwanted reactions during subsequent synthetic steps. | - Employ suitable protecting groups for the thiazole nitrogen if necessary. - Choose reaction conditions that are compatible with the thiazole moiety.[2] | Preservation of the thiazole ring and successful elaboration of the side chain. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound?
The most challenging and critical steps in the total synthesis of this compound typically include:
-
Stereoselective formation of the C6-C7 stereocenters: Achieving the correct stereochemistry at these centers is crucial for the biological activity of the final compound.[3]
-
Macrolactonization: The closure of the 16-membered macrocycle is often a low-yielding step due to competing oligomerization and the flexible nature of the linear precursor.[4]
-
Diastereoselective epoxidation of the C12-C13 double bond: The formation of the cis-epoxide is essential, and achieving high diastereoselectivity can be challenging.[1]
-
Construction of the thiazole side chain and its coupling to the macrocycle: This involves multistep synthesis of the heterocyclic fragment and its efficient attachment without compromising the integrity of the macrocycle.[5]
Q2: How can I improve the yield of the Yamaguchi macrolactonization?
To improve the yield of the Yamaguchi macrolactonization, consider the following:
-
High Dilution: Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Reagent Purity: Use freshly prepared 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and ensure the dryness of all solvents and reagents.
-
Base Selection: Use a stoichiometric amount of a non-nucleophilic base like triethylamine or DMAP.
-
Temperature Control: Optimize the reaction temperature; often, room temperature is sufficient.
Q3: What are the common protecting group strategies used in this compound synthesis, and what are the potential pitfalls?
Common protecting groups include silyl ethers (e.g., TBS, TES) for hydroxyl groups. Potential pitfalls include:
-
Difficult Deprotection: Sterically hindered silyl groups may be difficult to remove without affecting other sensitive functional groups.
-
Protecting Group Migration: Silyl groups can sometimes migrate between adjacent hydroxyl groups under certain conditions.
-
Orthogonal Protection: A well-designed orthogonal protecting group strategy is essential to selectively deprotect specific hydroxyl groups for further reactions. Careful planning is required to avoid compatibility issues.
Q4: How can the purification of this compound and its intermediates be optimized on a large scale?
For large-scale purification:
-
Crystallization: Whenever possible, induce crystallization of key intermediates to simplify purification and remove impurities effectively.
-
Chromatography: Utilize automated flash chromatography systems for efficient separation. For final purification, preparative HPLC is often necessary.[6]
-
Solvent Selection: Optimize the solvent system for chromatography to achieve the best separation of the desired product from byproducts.[6] A two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been used effectively in high-speed counter-current chromatography for the purification of epothilones.
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization
-
Dissolve the seco-acid precursor in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Add triethylamine (x eq.) to the solution.
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (x eq.) in anhydrous toluene to the reaction mixture at room temperature.
-
Stir the mixture for the specified time (monitor by TLC).
-
Add a solution of 4-(dimethylamino)pyridine (DMAP) (x eq.) in anhydrous toluene.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Epoxidation using DMDO
-
Dissolve the olefin precursor in a suitable solvent (e.g., acetone) at a low temperature (e.g., 0 °C).
-
Slowly add a freshly prepared solution of dimethyldioxirane (DMDO) in acetone to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., a small amount of dimethyl sulfide).
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Visualizations
Caption: High-level workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low macrolactonization yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Epothilone A in paclitaxel-resistant cancer cell lines
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to frontline chemotherapeutic agents like paclitaxel poses a significant challenge in cancer therapy. Epothilone A, a natural macrolide, has demonstrated considerable promise in circumventing paclitaxel resistance. This guide provides a comprehensive comparison of the efficacy of this compound and paclitaxel in resistant cancer cell lines, supported by experimental data and detailed methodologies.
Superior Cytotoxicity of this compound in Paclitaxel-Resistant Cancer Cell Lines
This compound consistently exhibits potent cytotoxic effects in cancer cell lines that have developed resistance to paclitaxel. This efficacy is largely attributed to its distinct interaction with microtubules and its ability to evade common resistance mechanisms. Unlike paclitaxel, epothilones are poor substrates for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance.[1][2] Consequently, this compound maintains high intracellular concentrations, leading to effective microtubule stabilization and subsequent cell death.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and paclitaxel in various paclitaxel-resistant and their parental (sensitive) cancer cell lines, demonstrating the sustained potency of this compound in the face of resistance.
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Fold Resistance (Paclitaxel) | Fold Resistance (this compound) |
| A2780 | Ovarian | Parental | 3.5 | 5 | - | - |
| A2780/AD | Ovarian | P-gp overexpression | 12 | 2500 | 500 | 3.4 |
| HCT-116 | Colon | Parental | 2.5 | 4 | - | - |
| HCT-116/VM46 | Colon | P-gp overexpression | 7.5 | 200 | 50 | 3 |
| CEM | Leukemia | Parental | - | 2.86 | - | - |
| CEM/dEpoB300 | Leukemia | Not specified | - | 30.26 | 10.6 | - |
Data compiled from multiple sources.
Mechanism of Action: Microtubule Stabilization Leading to Apoptosis
Similar to paclitaxel, this compound's primary mechanism of action involves the stabilization of microtubules.[3][4] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. The prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.
Signaling Pathways of this compound-Induced Apoptosis in Resistant Cells
This compound-induced apoptosis in paclitaxel-resistant cells is a complex process involving multiple signaling cascades. The prolonged mitotic arrest triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
In the intrinsic pathway, the stress induced by mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak, and the inhibition of anti-apoptotic members like Bcl-2 and Bcl-xL. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to PARP cleavage and ultimately, cell death.
The extrinsic pathway can also be activated, as evidenced by the upregulation of death receptors like DR4 and DR5 on the cell surface. Binding of their ligands (e.g., TRAIL) initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and paclitaxel on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with this compound or paclitaxel at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
The presented data strongly supports the superior efficacy of this compound over paclitaxel in paclitaxel-resistant cancer cell lines. Its ability to evade P-gp-mediated efflux and potently induce mitotic arrest and apoptosis makes it a highly promising candidate for the treatment of resistant cancers. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to overcome the challenge of chemotherapy resistance.
References
- 1. This compound induces apoptosis in neuroblastoma cells with multiple mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilone-paclitaxel resistant leukemic cells CEM/dEpoB300 are sensitive to albendazole: Involvement of apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Epothilone A Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methodologies used to validate the specific binding site of Epothilone A on β-tubulin. This compound, a potent microtubule-stabilizing agent, represents a critical class of anti-cancer compounds. Pinpointing its precise interaction with tubulin is fundamental for understanding its mechanism of action, overcoming drug resistance, and designing next-generation therapeutics.
Introduction to this compound and its Target
Epothilones, natural products produced by the myxobacterium Sorangium cellulosum, exert their cytotoxic effects by a mechanism similar to taxanes like paclitaxel.[1] They bind to the β-subunit of the α,β-tubulin heterodimer, promoting tubulin polymerization and stabilizing microtubules.[2][3] This action disrupts the dynamic instability of microtubules, which is essential for various cellular functions, ultimately leading to cell cycle arrest at the G2/M phase and apoptosis.[1]
While this compound and paclitaxel compete for binding, suggesting an overlapping site, their structural differences lead to distinct interactions within the binding pocket.[1][2] This explains the remarkable efficacy of epothilones against paclitaxel-resistant cancer cell lines, which often arise from specific β-tubulin mutations or overexpression of P-glycoprotein.[1][2] Validating the precise binding site is therefore crucial. This guide compares the primary techniques used for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, photoaffinity labeling, and site-directed mutagenesis.
Core Experimental Validation Techniques
A multi-faceted approach is essential for rigorously defining a drug-protein binding site. High-resolution structural methods provide a static snapshot, while biochemical and genetic techniques confirm the functional relevance of the identified interactions.
References
- 1. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
Unraveling Resistance: A Comparative Guide to Epothilone A and Other Antimitotic Drugs
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of cross-resistance between Epothilone A and other antimitotic drugs, supported by experimental data and detailed methodologies.
Epothilones, a class of microtubule-stabilizing agents, have emerged as a promising alternative to taxanes, particularly in the context of drug-resistant tumors.[1][2] Their distinct chemical structure allows them to circumvent some of the resistance mechanisms that render taxanes ineffective.[3] This guide delves into the mechanisms of cross-resistance, presents quantitative data from key studies, and outlines the experimental protocols used to generate these findings.
Mechanisms of Cross-Resistance: A Tale of Two Targets
The primary mechanisms governing resistance to antimitotic drugs like this compound and paclitaxel involve either alterations in the drug's target, β-tubulin, or reduced intracellular drug accumulation due to efflux pumps.
1. Target-Mediated Resistance: The Role of β-Tubulin Mutations
Mutations in the gene encoding β-tubulin are a significant driver of resistance to both epothilones and taxanes.[4][5] These mutations can alter the drug-binding site on the microtubule, thereby reducing the drug's efficacy. Studies have shown that cell lines with acquired resistance to epothilones often harbor specific mutations in β-tubulin.[6][7] Interestingly, some of these mutations confer cross-resistance to taxanes, indicating a shared or overlapping binding site.[4][8] However, the extent of cross-resistance can vary depending on the specific mutation. For instance, some epothilone-resistant cell lines with β-tubulin mutations remain sensitive to other microtubule-targeting agents, highlighting subtle differences in their interaction with the microtubule.[9]
2. Drug Efflux and Multidrug Resistance (MDR)
A major mechanism of resistance to many chemotherapeutic agents, including taxanes, is the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp).[10][11][12] This ATP-binding cassette (ABC) transporter actively pumps drugs out of the cell, reducing their intracellular concentration to sub-therapeutic levels.[13][14] A key advantage of epothilones is their lower susceptibility to P-gp-mediated efflux compared to taxanes.[15][16][17] This property allows them to retain activity in taxane-resistant cell lines that overexpress P-gp.[3][5]
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro cytotoxicity data from various studies, comparing the activity of this compound and other antimitotic drugs in drug-sensitive and resistant cancer cell lines.
Table 1: Cross-Resistance in Epothilone-Resistant Ovarian Carcinoma Cells
| Cell Line | Drug | IC50 (nM) | Fold Resistance | β-Tubulin Mutation | Reference |
| 1A9 (Parental) | This compound | 2.5 | - | Wild-type | [8] |
| Epothilone B | 1.8 | - | Wild-type | [8] | |
| Paclitaxel | 15 | - | Wild-type | [8] | |
| 1A9/A8 (Epo A Resistant) | This compound | 62.5 | 25 | β274 (Thr→Ile) | [4][8] |
| Epothilone B | 102.6 | 57 | β274 (Thr→Ile) | [8] | |
| Paclitaxel | 75 | 5 | β274 (Thr→Ile) | [8] | |
| 1A9/B10 (Epo B Resistant) | This compound | 142.5 | 57 | β282 (Arg→Gln) | [4][8] |
| Epothilone B | 45 | 25 | β282 (Arg→Gln) | [8] | |
| Paclitaxel | 150 | 10 | β282 (Arg→Gln) | [8] |
Table 2: Activity of Epothilones in Taxane-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Drug | IC50 (nM) | Reference |
| SW620AD-300 | P-glycoprotein (MDR1) | Epothilone B | 0.3 | [5] |
| Paclitaxel | 250 | [5] | ||
| A2780Tax | Tubulin Mutation | BMS-247550 (Epothilone B analog) | Active (Significant Antitumor Activity) | [18] |
| Paclitaxel | Resistant | [18] | ||
| HCT116/VM46 | Multidrug Resistant | BMS-247550 (Epothilone B analog) | Active (Significant Antitumor Activity) | [18] |
| Paclitaxel | Resistant | [18] |
Experimental Protocols
1. Cell Culture and Development of Resistant Cell Lines
-
Cell Lines: Human cancer cell lines (e.g., ovarian carcinoma 1A9, non-small-cell lung cancer A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Generation of Resistant Clones: Drug-resistant sublines are established by continuous, single-step, or stepwise exposure of the parental cell line to increasing concentrations of the selecting agent (e.g., this compound or B).[4][6] Clones are then isolated and maintained in drug-containing medium.
2. Cytotoxicity Assays (IC50 Determination)
-
Method: The half-maximal inhibitory concentration (IC50) is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
A range of drug concentrations is added to the wells.
-
After a specified incubation period (e.g., 72 hours), the assay reagent is added.
-
The absorbance is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
3. Tubulin Polymerization Assay
-
Purpose: To assess the ability of drugs to induce the polymerization of tubulin into microtubules.
-
Procedure:
-
Purified tubulin is incubated with the test compound in a polymerization buffer.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.[16]
-
For in vivo polymerization, cells are treated with the drug, and the soluble and polymerized tubulin fractions are separated by centrifugation and analyzed by Western blotting.[4]
-
4. β-Tubulin Gene Sequencing
-
Purpose: To identify mutations in the β-tubulin gene that may confer drug resistance.
-
Procedure:
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound and Paclitaxel.
Caption: Key mechanisms of resistance to antimitotic drugs.
Caption: Workflow for investigating drug cross-resistance.
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mutations in beta-tubulin map to domains involved in regulation of microtubule stability in epothilone-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A common pharmacophore for epothilone and taxanes: Molecular basis for drug resistance conferred by tubulin mutations in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly epothilone B-resistant A549 cell line with mutations in tubulin that confer drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Synthetic vs. Natural Epothilone A
For Researchers, Scientists, and Drug Development Professionals
Epothilone A, a 16-membered macrolide, has garnered significant attention in the field of oncology due to its potent anti-tumor activity. Originally isolated from the myxobacterium Sorangium cellulosum, this natural product has paved the way for extensive research into its synthetic production and the development of analogs with enhanced therapeutic properties.[1] This guide provides an objective comparison of the biological activity of synthetic versus natural this compound, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Path to Apoptosis
Both natural and synthetic this compound exert their cytotoxic effects through the same primary mechanism: the stabilization of microtubules.[2][3] Microtubules are dynamic cytoskeletal polymers crucial for various cellular processes, most notably mitotic spindle formation during cell division.[4] By binding to the β-tubulin subunit of microtubules, this compound promotes tubulin polymerization and inhibits depolymerization.[3] This hyper-stabilization of microtubules disrupts their normal dynamics, leading to the formation of abnormal mitotic spindles, cell cycle arrest at the G2/M transition, and ultimately, the induction of apoptosis (programmed cell death).[2][5]
The signaling pathway leading to apoptosis following microtubule stabilization by this compound is a complex cascade of events. The sustained mitotic arrest triggers cellular stress signals, leading to the activation of apoptotic pathways.
Comparative Biological Activity: A Quantitative Look
While the fundamental mechanism of action is identical, the primary distinction between natural and synthetic this compound often lies in their pharmacokinetic properties and, in the case of synthetic analogs, potentially improved efficacy against drug-resistant cancer cell lines. Total synthesis of this compound has not only provided a renewable source for this potent molecule but has also enabled the creation of numerous analogs designed to overcome the limitations of the natural product, such as poor metabolic stability.[6]
The following tables summarize the quantitative data on the biological activity of natural this compound and its synthetic counterparts.
Table 1: In Vitro Cytotoxicity (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Natural this compound | HCT116 (Colon Carcinoma) | 4.4 | [7] |
| Natural this compound | KB-31 (Cervical Carcinoma) | 13 | [7] |
| Natural this compound | HeLa (Cervical Carcinoma) | 160 | [7] |
| Synthetic Epothilone Analog (Fludelone) | RPMI 8226 (Multiple Myeloma) | 6 - 14.4 | [6][8] |
| Synthetic Epothilone Analog (dEpoB) | RPMI 8226 (Multiple Myeloma) | 37 - 68.6 | [6][8] |
Table 2: In Vitro Tubulin Polymerization (EC50)
The EC50 value represents the concentration of a drug that induces 50% of the maximal tubulin polymerization.
| Compound | EC50 (µM) | Reference |
| Natural this compound | 2.3 (IC50 for competition with Taxol binding) | [7] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT/XTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[9]
-
Treatment: The cells are then treated with various concentrations of either natural or synthetic this compound.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.[6][8]
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[8][10]
-
Color Development: Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.[10]
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[9]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein, GTP (guanosine triphosphate), and a polymerization buffer is prepared.[9]
-
Compound Addition: Different concentrations of natural or synthetic this compound are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) over time using a spectrophotometer at a wavelength of 340-350 nm.[7]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance readings. The EC50 value can be calculated from the dose-response curve.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Action of the epothilone [chm.bris.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Epothilone A Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of several novel Epothilone A analogues. The data presented is compiled from various studies to aid in the evaluation of their potential as next-generation anticancer agents.
Executive Summary
Epothilones are a class of microtubule-stabilizing agents that have shown significant promise in oncology, particularly in tumors resistant to taxanes. Natural this compound, while potent, has limitations that have spurred the development of synthetic and semi-synthetic analogues with improved pharmacological properties. This guide focuses on a comparative analysis of key analogues, including Ixabepilone (BMS-247550) , Patupilone (Epothilone B) , Sagopilone (ZK-EPO) , and Fludelone (UTD2) , summarizing their in vitro cytotoxicity and in vivo antitumor efficacy.
Data Presentation
In Vitro Cytotoxicity of Novel this compound Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogues across a range of human cancer cell lines. Lower values indicate higher potency.
| Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Patupilone (Epothilone B) | HCT116 | Colon Carcinoma | 0.8 | [1] |
| KB-31 | Cervical Carcinoma | 3 | [1] | |
| Hey | Ovarian Cancer | 5-10 | [1] | |
| SNU-449 (P-gp overexpressing) | Hepatocellular Carcinoma | 1.14 | [2] | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.13 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 0.16 | [2] | |
| Ixabepilone (BMS-247550) | HCT116/VM46 (P-gp overexpressing) | Colorectal Cancer | ~2.9 | [3] |
| A2780Tax (tubulin mutation) | Ovarian Carcinoma | ~2.9 | [3] | |
| MCF-7 | Breast Cancer | 1.4 - 45 | [4] | |
| Various Pediatric Cancers | Multiple | Not specified | [5] | |
| Sagopilone (ZK-EPO) | A2780 | Ovarian Cancer | <1 | [6] |
| A2780/Adr (multidrug-resistant) | Ovarian Cancer | <1 | [6] | |
| >60 human tumor cell lines | Multiple | <1 (mean) | [5] | |
| Fludelone (UTD2) | RPMI 8226 | Multiple Myeloma | 6.0 | [7] |
| CAG | Multiple Myeloma | 10.2 | [7] | |
| H929 | Multiple Myeloma | 11.5 | [7] | |
| MOLP-5 | Multiple Myeloma | 14.4 | [7] | |
| dEpoB (12,13-desoxyepothilone B) | RPMI 8226 | Multiple Myeloma | 37.0 | [7] |
| CAG | Multiple Myeloma | 55.4 | [7] | |
| H929 | Multiple Myeloma | 62.1 | [7] | |
| MOLP-5 | Multiple Myeloma | 68.6 | [7] | |
| Aziridinyl this compound Analogue (8-A) | MCF-7 | Breast Cancer | 2.5 | [3] |
| OVCAR-8 | Ovarian Cancer | 5.5 | [3] | |
| Aziridinyl this compound Analogue (9-A) | MCF-7 | Breast Cancer | 2.0 | [3] |
| OVCAR-8 | Ovarian Cancer | 3.0 | [3] |
In Vivo Efficacy of Novel this compound Analogues
The following table summarizes the in vivo antitumor activity of selected this compound analogues in preclinical xenograft models.
| Analogue | Tumor Model | Cancer Type | Key Efficacy Results | Reference |
| Ixabepilone (BMS-247550) | Pediatric tumor xenografts | Rhabdomyosarcoma, Neuroblastoma, Wilms' tumor, Osteosarcoma, Brain tumors | Objective responses (≥50% tumor volume regression) in a majority of models at the MTD of 10 mg/kg. | [5] |
| Sagopilone (ZK-EPO) | Patient-derived non–small cell lung cancer xenografts | Non–Small Cell Lung Cancer | Overall response in 64% of xenograft models (11 partial responses, 3 stable disease out of 22 models). | [8] |
| U373 and U87 human glioblastoma xenografts | Glioblastoma | Significant inhibition of tumor growth. | [5][9] | |
| MDA-MB-435 melanoma and Lu7187/Lu7466 NSCLC brain metastases models | Melanoma, Non–Small Cell Lung Cancer | Significantly inhibited tumor growth. | [5][9] | |
| Fludelone (UTD2) | RPMI 8226 subcutaneous multiple myeloma xenograft | Multiple Myeloma | Tumor disappearance after five doses of 20 mg/kg with no relapse after 100 days. | [7] |
| Disseminated CAG multiple myeloma model | Multiple Myeloma | Significantly decreased tumor burden and prolonged overall survival compared to dEpoB. | [7] | |
| iso-fludelone | A549/taxol100 xenograft | Taxol-resistant Lung Cancer | 80% tumor growth suppression. | [10] |
| SK-OV-3 xenograft | Ovarian Carcinoma | Therapeutic cures with no relapse up to day 202. | [10] | |
| dehydelone | A549/taxol100 xenograft | Taxol-resistant Lung Cancer | 72% tumor growth suppression. | [10] |
| SK-OV-3 xenograft | Ovarian Carcinoma | Therapeutic cures with no relapse up to day 202. | [10] | |
| iso-dehydelone | A549/taxol100 xenograft | Taxol-resistant Lung Cancer | 57% tumor growth suppression. | [10] |
| SK-OV-3 xenograft | Ovarian Carcinoma | Therapeutic cures with no relapse up to day 202. | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][5][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][5] The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of compounds to promote the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Fluorescent dye (e.g., DAPI) or a spectrophotometer to measure turbidity
-
This compound analogues and control compounds (e.g., paclitaxel)
-
37°C water bath or plate reader with temperature control
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing purified tubulin (e.g., 2 mg/mL) in polymerization buffer.
-
Compound Addition: Add the this compound analogues at various concentrations to the reaction mixtures. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM to initiate tubulin polymerization. If using a fluorescence-based assay, also add the fluorescent dye.
-
Monitoring Polymerization: Immediately transfer the reaction mixtures to a pre-warmed 37°C cuvette or 96-well plate. Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence intensity over time. Readings are typically taken every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance or fluorescence as a function of time. The rate and extent of polymerization in the presence of the epothilone analogues are compared to the controls.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound analogues in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for implantation
-
Matrigel (optional, to enhance tumor take)
-
This compound analogue formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the this compound analogue (and vehicle control) via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.[10]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression, survival, and the number of tumor-free survivors.[10]
-
Termination: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when the animals show signs of excessive toxicity.
Mechanism of Action and Signaling Pathways
This compound analogues exert their anticancer effects primarily by stabilizing microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Caption: Primary mechanism of action of this compound analogues.
Recent studies have also elucidated effects on other signaling pathways. For instance, the novel analogue UTD2 has been shown to modulate the Rac1 GTPase signaling pathway, which is involved in cell motility and invasion.
Caption: Signaling pathway affected by the this compound analogue UTD2.
References
- 1. cornellpharmacology.org [cornellpharmacology.org]
- 2. The anti-tumor agent sagopilone shows antiresorptive effects both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sagopilone (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sagopilone crosses the blood–brain barrier in vivo to inhibit brain tumor growth and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of first-line sagopilone plus prednisone in patients with castration-resistant prostate cancer: a phase II study of the Department of Defense Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sagopilone crosses the blood-brain barrier in vivo to inhibit brain tumor growth and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. [PDF] Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. | Semantic Scholar [semanticscholar.org]
A Comparative Benchmark: Epothilone A Versus Next-Generation Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing agent Epothilone A against a range of next-generation microtubule inhibitors. The following sections detail their mechanisms of action, comparative efficacy through quantitative data, and the experimental protocols used to generate these findings.
Introduction to Microtubule Dynamics as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division. Disruption of this delicate equilibrium by microtubule-targeting agents can lead to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death, making them a cornerstone of cancer chemotherapy.[1][2]
Epothilones represent a class of microtubule-stabilizing agents that, like taxanes, promote tubulin polymerization and stabilize microtubules.[1] However, they have shown efficacy in taxane-resistant cancer models, driving the development of both natural epothilones and their synthetic analogs as promising anticancer drugs.[3] This guide benchmarks this compound against several next-generation microtubule inhibitors, providing a comparative analysis of their performance.
Mechanism of Action: Stabilizing the Unstable
This compound and the next-generation microtubule inhibitors discussed here share a primary mechanism of action: the stabilization of microtubules. They bind to the β-tubulin subunit, shifting the equilibrium towards microtubule polymerization and dampening the dynamic instability required for proper mitotic spindle function.[1][4] This interference triggers the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism.[5][6][7][8] The SAC halts the cell cycle at the metaphase-anaphase transition until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC due to persistent microtubule stabilization ultimately leads to programmed cell death (apoptosis), often mediated by the phosphorylation of anti-apoptotic proteins like Bcl-2.[9][10][11][12][13]
While the general mechanism is similar, differences in the specific binding interactions with tubulin can influence the efficacy of these agents, particularly in the context of drug resistance.[4]
Quantitative Performance Comparison
The in vitro efficacy of this compound and a selection of next-generation microtubule inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit the proliferation of cancer cell lines by 50% and are a key metric of cytotoxic potency.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | MCF-7 | Breast | 2.5 | [14] |
| OVCAR-8 | Ovarian | 5.5 | [14] | |
| NCI/ADR-RES | Breast (Multidrug-Resistant) | 38 | [14] | |
| Ixabepilone | CCRF-CEM | Leukemia | 3 | [15] |
| (Epothilone B analog) | KB | Cervical | 8 | [15] |
| HCT116/VM46 | Colon (Multidrug-Resistant) | 16 | [16] | |
| A2780Tax | Ovarian (Taxane-Resistant) | - | [17] | |
| Eribulin | MDA-MB-231 | Breast | 1.3 | [18] |
| MCF-7 | Breast | 0.1 | [18] | |
| LM8 | Osteosarcoma | 22.8 | [19] | |
| SCLC lines (panel) | Small Cell Lung Cancer | ≤10 | [20] | |
| Sagopilone | Breast Cancer Lines (panel) | Breast | 0.2 - 1.8 | [21][22] |
| Patupilone | HCT116 | Colon | 0.8 | [23] |
| (Epothilone B) | HCC Lines (panel) | Hepatocellular Carcinoma | 0.2 - 1.14 | [24][25][26] |
| SNU-449 (P-gp overexpressing) | Hepatocellular Carcinoma | 1.14 | [24][26] | |
| Cabazitaxel | PC-3-TxR | Prostate (Taxane-Resistant) | 1.3 | [27] |
| DU145-TxR | Prostate (Taxane-Resistant) | 7.09 | [27] | |
| HCC Lines (panel) | Hepatocellular Carcinoma | 0.84 - 4.52 | [28] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
-
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
-
Protocol Outline:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
The tubulin solution is added to a 96-well plate.
-
Test compounds at various concentrations are added to the wells.
-
The plate is incubated at 37°C to allow for polymerization.
-
The absorbance at 340 nm (for light scattering) or fluorescence is measured at regular intervals for a defined period (e.g., 60 minutes).
-
The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effect of a compound on cultured cells and to calculate the IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound and incubated for a specific period (e.g., 72 hours).
-
MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
-
Protocol Outline:
-
Cells are treated with the test compound for a defined period.
-
Cells are harvested and fixed (e.g., with cold ethanol) to permeabilize the cell membrane.
-
The cells are treated with RNase to prevent staining of RNA.
-
The cells are stained with a DNA-binding fluorescent dye (e.g., propidium iodide).
-
The fluorescence of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histogram.
-
Conclusion
This compound and the next-generation microtubule inhibitors demonstrate potent cytotoxic activity against a broad range of cancer cell lines, including those with resistance to taxanes. The quantitative data presented in this guide highlight the comparable and, in some cases, superior efficacy of these newer agents. The detailed experimental protocols provide a foundation for the reproducible evaluation of these and other microtubule-targeting compounds. The continued investigation and development of novel microtubule inhibitors hold significant promise for advancing cancer therapy.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. The mitotic checkpoint: a signaling pathway that allows a single unattached kinetochore to inhibit mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mitotic checkpoint complex (MCC): looking back and forth after 15 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel regulation on the mitotic checkpoint revealed by knocking out CDC20 [frontiersin.org]
- 8. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 9. Bcl-2 phosphorylation and apoptosis activated by damaged microtubules require mTOR and are regulated by Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Microtubule-damaging drugs triggered bcl2 phosphorylation-requirement of phosphorylation on both serine-70 and serine-87 residues of bcl2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug Sagopilone in Breast Cancer Cell Lines [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. karger.com [karger.com]
- 25. researchgate.net [researchgate.net]
- 26. Effects of patupilone (epothilone B; EPO906), a novel chemotherapeutic agent, in hepatocellular carcinoma: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cabazitaxel, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Epothilone A: A Guide for Laboratory Professionals
Effective management of cytotoxic waste is paramount for ensuring laboratory safety and environmental protection. Epothilone A, a potent microtubule-stabilizing agent used in cancer research, requires meticulous disposal procedures due to its cytotoxic nature.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection. All handling of this compound should be conducted within a certified biological safety cabinet or a designated containment area to prevent aerosolization and exposure.
Core Disposal Principles
The primary methods for the disposal of cytotoxic waste, including this compound, are high-temperature incineration or chemical neutralization.[2][3] It is crucial to segregate this compound waste from other laboratory waste streams to ensure it is handled and treated correctly.[2] Any item that comes into contact with this compound must be treated as cytotoxic waste.[2][4]
| Waste Category | Disposal Container Requirements | Disposal Method |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, plasticware) | Sealable, puncture-resistant, and clearly labeled cytotoxic waste container (often color-coded, e.g., yellow or red).[2] | High-temperature incineration. |
| Liquid Waste (e.g., unused solutions, cell culture media containing this compound) | Leak-proof, clearly labeled cytotoxic waste container. | Chemical neutralization (if available and validated) or high-temperature incineration. Avoid drain disposal. |
| Sharps (e.g., needles, syringes, contaminated glass) | Puncture-proof, leak-proof sharps container specifically designated for cytotoxic waste.[2] | High-temperature incineration. |
| Empty Vials | Dispose of in the cytotoxic sharps container or as per institutional guidelines for empty cytotoxic drug vials. | High-temperature incineration. |
Step-by-Step Disposal Protocol
-
Segregation at the Source: Immediately after use, place all this compound-contaminated materials into the appropriate, designated cytotoxic waste containers.
-
Container Management: Do not overfill waste containers. Once a container is three-quarters full, it should be securely sealed.
-
Labeling: Ensure all waste containers are clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste."
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup for final disposal.
-
Professional Disposal: Arrange for a licensed hazardous waste management company to collect and dispose of the cytotoxic waste in accordance with local, state, and federal regulations.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Environmental Considerations
Safety Data Sheets for similar epothilones, such as Epothilone B and C, indicate that they are very toxic to aquatic life with long-lasting effects.[5][6] Therefore, it is imperative to prevent the release of this compound into the environment. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
- 1. Epothilones: a novel class of non-taxane microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. iwaste.epa.gov [iwaste.epa.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Epothilone C|186692-73-9|MSDS [dcchemicals.com]
Safeguarding Research: A Comprehensive Guide to Handling Epothilone A
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent cytotoxic compounds like Epothilone A is paramount. This guide provides essential, immediate safety protocols and logistical information, from personal protective equipment (PPE) to disposal plans, to foster a secure laboratory environment.
This compound is a microtubule-stabilizing agent with significant cytotoxic properties, making it a valuable compound in cancer research.[1][2] Due to its potent biological activity, it must be handled with care to prevent exposure. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its known cytotoxic effects necessitate stringent safety precautions similar to those for other hazardous drugs.[1][3][4]
Recommended Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. Engineering controls, such as adequate ventilation and the availability of safety showers and eye wash stations, are also fundamental.[3][5]
Core PPE Requirements:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[3][5]
-
Hand Protection: Use protective, chemical-resistant gloves. It is advisable to inspect gloves before use and employ proper removal techniques to avoid skin contact.[3][6] For handling cytotoxic drugs, wearing two pairs of chemotherapy-rated gloves is a common best practice.[7]
-
Body Protection: Wear impervious clothing or a lab coat to protect the skin. Gowns should be disposable, made of low-permeability fabric, have long sleeves with tight cuffs, and fasten in the back.[3][8]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form to avoid dust and aerosol formation.[3][4] Work should be conducted in areas with appropriate exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[9]
Quantitative Safety and Handling Data
The following table summarizes key quantitative data for the safe handling and storage of this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C (as powder) | [3][9] |
| Molecular Weight | 493.66 g/mol | [3] |
| Occupational Exposure Limits (OEL) | Not established | [3][5][9] |
Operational and Disposal Protocols
A systematic approach to handling, from preparation to disposal, is critical to minimize risk.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for safely managing this compound in a laboratory setting.
1. Preparation and Planning:
- Review the Safety Data Sheet (SDS) before starting any work.[3]
- Ensure all necessary PPE is available and in good condition.
- Verify that engineering controls (e.g., fume hood, eye wash station, safety shower) are accessible and functioning correctly.[5][9]
- Prepare a designated work area and cover surfaces with absorbent, disposable liners.
2. Handling the Compound:
- Conduct all manipulations of powdered this compound within a certified chemical fume hood or other appropriate ventilated enclosure to avoid inhalation of dust.[3][9]
- Wear all required PPE, including double gloves, a protective gown, and eye protection.[7]
- Avoid all direct contact with the skin, eyes, and clothing.[3]
- Do not eat, drink, or smoke in the handling area.[5]
3. Emergency Procedures (Spills and Exposure):
- Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[3][10]
- Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water and wash with soap and water.[3][10]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[3][10]
- Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., diatomite). Decontaminate the surface by scrubbing with alcohol.[5][9] For large spills, evacuate the area and follow institutional emergency procedures. All cleanup materials should be treated as hazardous waste.
4. Waste Disposal:
- Dispose of all contaminated materials, including gloves, gowns, absorbent pads, and empty containers, in accordance with local, state, and federal regulations for hazardous waste.[5][9]
- Do not dispose of this compound or its waste into drains, water courses, or the soil.[3][5]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound throughout the experimental process.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. pogo.ca [pogo.ca]
- 8. ohsinsider.com [ohsinsider.com]
- 9. Epothilone C|186692-73-9|MSDS [dcchemicals.com]
- 10. This compound | C26H39NO6S | CID 448799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
